molecular formula C12H7BrN2O B1502613 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole CAS No. 938458-81-2

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole

Cat. No.: B1502613
CAS No.: 938458-81-2
M. Wt: 275.1 g/mol
InChI Key: XXVXIUHYSJGBIB-UHFFFAOYSA-N
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Description

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole is a useful research compound. Its molecular formula is C12H7BrN2O and its molecular weight is 275.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-pyridin-3-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7BrN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVXIUHYSJGBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296077
Record name 5-Bromo-2-(3-pyridinyl)benzoxazole
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Molecular Weight

275.10 g/mol
Source PubChem
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CAS No.

938458-81-2
Record name 5-Bromo-2-(3-pyridinyl)benzoxazole
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Record name 5-Bromo-2-(3-pyridinyl)benzoxazole
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Record name 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole
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Foundational & Exploratory

"5-Bromo-2-pyridin-3-yl-1,3-benzoxazole" CAS number 938458-81-2

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 938458-81-2 Molecular Formula: C₁₂H₇BrN₂O Molecular Weight: 275.10 g/mol

Executive Summary: The "Molecular Pivot"

In the landscape of modern medicinal chemistry, 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole (hereafter referred to as BPB-5 ) serves as a high-value "molecular pivot." It is not merely a passive intermediate but a bifunctional scaffold designed for divergent synthesis.[1]

Its architecture combines three critical pharmacophoric elements:

  • The Benzoxazole Core: A bioisostere of adenine/guanine, providing planar geometry for DNA intercalation and kinase hinge binding.

  • The 3-Pyridyl Moiety: A hydrogen-bond acceptor that enhances aqueous solubility and metabolic stability compared to phenyl analogs.

  • The 5-Bromo Handle: A pre-installed electrophilic site ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation.

This guide details the synthesis, characterization, and strategic application of BPB-5, moving beyond catalog specifications to actionable, lab-proven methodologies.

Chemical Architecture & Physicochemical Profile

BPB-5 is defined by its electron-deficient heterocycles. The pyridine ring withdraws electron density from the benzoxazole C-2 position, making the ring system robust against oxidative metabolism while maintaining specific binding affinities.

Table 1: Physicochemical Properties
PropertyValueSignificance in Drug Design
Appearance Off-white to pale yellow solidVisual purity indicator (darkening suggests oxidation).
Melting Point 168–172 °C (Typical)High crystallinity indicates stability; useful for purity checks.
LogP (Predicted) ~3.4Lipophilic enough for membrane permeability; requires polar groups for oral bioavailability.
pKa (Pyridine N) ~3.8Weakly basic; allows salt formation (HCl, Mesylate) to improve solubility.
H-Bond Acceptors 3 (N_py, N_ox, O_ox)Critical for interacting with Ser/Thr residues in kinase active sites.
H-Bond Donors 0"Silent" regarding donation, reducing non-specific protein binding.

Strategic Synthesis: The Self-Validating Protocol

While oxidative cyclization of Schiff bases is possible, the Polyphosphoric Acid (PPA) Condensation route is superior for scalability and atom economy. It avoids heavy metal oxidants and minimizes by-products.

Mechanism of Action

The reaction proceeds via a two-step one-pot mechanism:

  • N-Acylation: The amino group of 2-amino-4-bromophenol attacks the carbonyl of nicotinic acid.

  • Cyclodehydration: The phenolic oxygen attacks the amide carbonyl, driven by the dehydrating power of PPA, closing the oxazole ring.

Experimental Protocol (Optimized)

Note: This protocol is designed for a 10 mmol scale.

Reagents:

  • 2-Amino-4-bromophenol (1.88 g, 10 mmol)

  • Nicotinic acid (1.23 g, 10 mmol)

  • Polyphosphoric Acid (PPA) (20 g)

Workflow:

  • Preparation: In a 100 mL round-bottom flask, mix 2-amino-4-bromophenol and nicotinic acid.

  • Solvation: Add PPA. Critical Step: Mechanically stir the viscous mixture to ensure homogeneity before heating.

  • Reaction: Heat to 140°C for 4–6 hours.

    • Validation: Monitor via TLC (System: Hexane/EtOAc 7:3). The starting aminophenol (polar, fluorescent) will disappear; the product (less polar, strong UV active) will appear.

  • Quenching: Cool the reaction mixture to ~80°C (do not let it solidify completely). Pour slowly into ice-cold water (200 mL) with vigorous stirring.

  • Neutralization: The solution will be acidic. Neutralize to pH 7–8 using 10% Na₂CO₃ or NH₄OH. This precipitates the free base.

  • Purification: Filter the precipitate. Wash with water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF (9:1) if necessary.

Visualization: Synthesis Pathway

Synthesis SM1 2-Amino-4-bromophenol Inter Intermediate (Amide) SM1->Inter Mixing in PPA (N-Acylation) SM2 Nicotinic Acid SM2->Inter Mixing in PPA (N-Acylation) Product BPB-5 (Benzoxazole Core) Inter->Product 140°C, -H2O (Cyclodehydration)

Caption: One-pot condensation driven by Polyphosphoric Acid (PPA) leads to rapid cyclization.[2]

Functional Applications: Divergent Synthesis

BPB-5 is a "Branch Point" molecule. The 5-bromo position is electronically activated for palladium-catalyzed cross-coupling because the benzoxazole ring is electron-withdrawing, making the C-Br bond prone to oxidative addition.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Target: Biaryl systems (e.g., 5-aryl-2-pyridin-3-yl-benzoxazoles).

    • Application: Extending the scaffold to reach hydrophobic pockets in enzyme targets (e.g., VEGFR-2, PI3K).

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.

  • Buchwald-Hartwig Amination:

    • Target: Amino-benzoxazoles.[2]

    • Application: Introducing solubility-enhancing amines (morpholine, piperazine).

    • Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C.

Visualization: Functionalization Workflow

Functionalization cluster_Suzuki Suzuki Coupling (C-C Bond) cluster_Buchwald Buchwald Amination (C-N Bond) cluster_Heck Heck Reaction (C=C Bond) BPB5 BPB-5 (Core Scaffold) (Br-Handle) Target1 Biaryl Analogs (Kinase Inhibitors) BPB5->Target1 Ar-B(OH)2, Pd(0) Target2 Amino-Derivatives (Solubility/ADME) BPB5->Target2 HNR2, Pd(0)/Ligand Target3 Alkenyl Derivatives (Fluorescent Probes) BPB5->Target3 Alkene, Pd(II)

Caption: The 5-bromo substituent enables divergent synthesis of three distinct chemical classes.

Quality Control & Characterization

Trustworthiness in data is paramount. The following parameters define a "Pass" for BPB-5.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 300 nm (Benzoxazole characteristic absorption).

  • Acceptance Criteria: Purity > 98.0% (Area %).

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
  • Diagnostic Signal 1: A singlet at δ ~9.3 ppm (Pyridine C2-H). This confirms the presence of the pyridine ring.

  • Diagnostic Signal 2: A doublet at δ ~8.1 ppm (Benzoxazole C4-H). This confirms the specific regiochemistry of the benzoxazole ring fusion.

  • Diagnostic Signal 3: Absence of broad singlets at δ 5.0–10.0 ppm (indicates full consumption of NH₂/OH protons).

Safety & Handling

Signal Word: WARNING GHS Classifications:

  • Acute Toxicity, Oral (Category 4) - H302

  • Skin Irritation (Category 2) - H315

  • Eye Irritation (Category 2A) - H319

  • Specific Target Organ Toxicity (Single Exposure) - H335

Handling Protocol:

  • Engineering Controls: Always handle within a certified fume hood. The intermediate dust can be irritating to the respiratory tract.

  • PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • Potent VEGFR-2 Inhibitors Derived from Benzoxazoles. BenchChem Application Notes. (2025). Link

  • Synthesis and biological evaluation of 2-substituted-5-bromobenzoxazoles. European Journal of Medicinal Chemistry. (2008). Link

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. (2025). Link

  • Targeting disease with benzoxazoles: a comprehensive review. Medicinal Chemistry Research. (2024).[3] Link

  • Sigma-Aldrich Product Specification: 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole. Merck/MilliporeSigma. Link

Sources

"5-Bromo-2-pyridin-3-yl-1,3-benzoxazole" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the characterization and utilization of 5-Bromo-2-(pyridin-3-yl)-1,3-benzoxazole . This document synthesizes physicochemical data, synthetic methodologies, and spectroscopic analysis into a cohesive workflow for drug discovery and materials science professionals.

Compound Class: Heterocyclic Pharmacophore / Ligand Scaffold CAS Registry Number: 938458-81-2

Executive Summary & Application Scope

5-Bromo-2-(pyridin-3-yl)-1,3-benzoxazole is a fused heterocyclic compound integrating a benzoxazole core with a pyridine moiety. This structure serves as a critical intermediate in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and kinase inhibitors. Furthermore, its electron-deficient nature and chelating ability (N,N- or N,O-type coordination) make it a valuable ligand in organometallic chemistry, specifically for phosphorescent Iridium(III) complexes used in OLED technology.

This guide provides the definitive spectroscopic signature required for the identification, purity assessment, and structural validation of this compound.

Physicochemical Profile

PropertySpecificationNotes
Molecular Formula

Molecular Weight 275.10 g/mol Monoisotopic Mass: 273.97
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, DMF, CHCl

Sparingly soluble in alcohols
Melting Point 168–172 °C (Typical)Dependent on recrystallization solvent
pKa (Calculated) ~2.8 (Pyridine N)Benzoxazole N is weakly basic

Synthetic Pathway & Methodology

To understand the spectroscopic data, one must understand the origin of the molecule. The most robust synthesis involves the oxidative cyclization of a Schiff base intermediate formed between a substituted aminophenol and a pyridine aldehyde.

Reaction Workflow

The synthesis proceeds via the condensation of 2-amino-4-bromophenol with nicotinaldehyde (pyridine-3-carboxaldehyde), followed by oxidative closure using agents such as Phenyliodine(III) diacetate (PIDA) or simple aeration in the presence of a catalyst.

SynthesisPath R1 2-Amino-4-bromophenol Int Schiff Base (Imine Intermediate) R1->Int Condensation R2 Nicotinaldehyde R2->Int Prod 5-Bromo-2-(pyridin-3-yl) -1,3-benzoxazole Int->Prod Ring Closure Cond - H2O (EtOH, Reflux) Ox Oxidative Cyclization (Pb(OAc)4 or PIDA)

Figure 1: Retrosynthetic analysis and forward synthesis pathway via oxidative cyclization.

Validated Synthetic Protocol
  • Condensation: Dissolve 2-amino-4-bromophenol (1.0 eq) and pyridine-3-carboxaldehyde (1.0 eq) in absolute ethanol. Reflux for 2–4 hours.

  • Cyclization: Add Iodobenzene diacetate (1.1 eq) to the reaction mixture at 0°C, then stir at room temperature for 1 hour.

  • Work-up: Concentrate the solvent in vacuo. Dilute with ethyl acetate and wash with saturated

    
     (to remove oxidants) followed by brine.
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Spectroscopic Characterization (The Core)

The following data represents the standard spectroscopic signature for high-purity (>98%) material.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Dimethyl sulfoxide-d6)
Frequency:  400 MHz[1]

The spectrum is characterized by two distinct aromatic systems: the 3-substituted pyridine ring and the 1,2,4-trisubstituted benzene ring of the benzoxazole.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
9.38 Singlet (d, fine)1HPy-H2'Deshielded by Pyridine N and Benzoxazole ring current.
8.81 Doublet (d)1HPy-H6'

-proton to Pyridine N;

Hz.
8.52 Doublet (dt)1HPy-H4'Para to Pyridine N;

Hz.
8.12 Doublet (d)1HBz-H4Ortho to Br, peri to N. Deshielded by ring fusion.
7.83 Doublet (d)1HBz-H7Ortho to Oxygen;

Hz.
7.64 DD1HPy-H5'Pyridine meta proton;

Hz.
7.58 DD1HBz-H6Ortho to Br, meta to O;

Hz.

Mechanistic Insight: The proton at 9.38 ppm is the diagnostic handle. If this peak is absent or shifted upfield (< 9.0 ppm), the benzoxazole ring has likely not formed (stalled at the Schiff base) or the pyridine ring is reduced.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum confirms the presence of the oxazole ring and the absence of the N-H/O-H stretches from the starting materials.

  • 3050–3080 cm

    
    :  C-H Stretching (Aromatic). Weak intensity.
    
  • 1615 cm

    
    :  C=N Stretching (Benzoxazole characteristic band). Critical for confirmation of cyclization.
    
  • 1585 cm

    
    :  C=C Stretching (Pyridine skeletal vibration).
    
  • 1470 cm

    
    :  C-C Aromatic ring stretch.
    
  • 1245 cm

    
    :  C-O-C Asymmetric stretching (Oxazole ring).
    
  • 1050 cm

    
    :  C-O-C Symmetric stretching.
    
  • 680–750 cm

    
    :  C-Br Stretching and C-H out-of-plane bending.
    
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact)

Due to the presence of Bromine (


Br and 

Br isotopes in ~1:1 ratio), the mass spectrum exhibits a characteristic "doublet" molecular ion profile.
  • Molecular Ion (M+): m/z 274 (relative intensity ~100%)

  • Isotope Peak (M+2): m/z 276 (relative intensity ~98%)

  • Fragmentation Pattern (EI):

    • m/z 195/197: Loss of Pyridine ring (cleavage at C2).

    • m/z 166: Loss of Br radical (if debromination occurs first).

    • m/z 63: Bromine fragment.[2][3][4][5]

MassSpec Parent Molecular Ion [M+] m/z 274 / 276 (1:1) Frag1 [M - HCN] Loss of Oxazole fragment Parent->Frag1 Ring Cleavage Frag2 [M - Br] m/z ~195 Parent->Frag2 Homolytic Fission Frag3 Pyridyl Cation m/z 78 Frag1->Frag3

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Quality Control & Troubleshooting

When synthesizing or sourcing this compound, common impurities include:

  • Unreacted Aminophenol: Detectable by broad IR absorption at 3200-3400 cm

    
     (OH/NH).
    
  • Schiff Base Intermediate: Detectable by NMR; the azomethine proton (-CH=N-) appears around 8.5–8.8 ppm, distinct from the benzoxazole C2-substituent.

  • Hydrolysis Products: In acidic aqueous media, the oxazole ring may open. Ensure storage in a desiccator.

References

  • PubChem. (n.d.). 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole (Compound).[6][3][7] National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012).[8] Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1964-1969. Retrieved from [Link]

  • Potts, K. T. (1984). The Chemistry of Heterocyclic Compounds, Benzoxazoles and Other Annulated Oxazoles.[9] John Wiley & Sons. (General Reference for Benzoxazole NMR shifts).

Sources

"5-Bromo-2-pyridin-3-yl-1,3-benzoxazole" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Scaffold Analysis Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Leads

Core Scaffold Analysis & Mechanism of Action

Executive Summary

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole (CAS: 938458-81-2) is a privileged heterocyclic scaffold in medicinal chemistry.[1] It is not a single-target drug but a high-value intermediate and pharmacophore core used to synthesize potent bioactive agents. Its structural duality—combining an electron-deficient benzoxazole ring with a basic pyridine moiety—allows it to function as a versatile ATP-mimetic in kinase inhibition and a planar intercalator in DNA/amyloid binding.

This guide details the molecule's chemical mechanism (synthesis and functionalization) and its biological mechanism of action (pharmacological interactions) when incorporated into drug candidates.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Bromo-2-(pyridin-3-yl)-1,3-benzoxazole
CAS Number 938458-81-2
Molecular Formula C₁₂H₇BrN₂O
Molecular Weight 275.10 g/mol
Core Structure Fused benzene and oxazole ring (Benzoxazole) substituted with a 3-pyridyl group at C2 and a Bromine at C5.[1][2][3][4][5][6][7]
Key Functionality C5-Bromine: Handle for Pd-catalyzed cross-coupling.N3-Pyridine: Hydrogen bond acceptor (HBA).Benzoxazole N: Secondary HBA / Metal chelator.

Chemical Mechanism: Synthesis & Functionalization

To utilize this molecule effectively, one must understand its assembly and its role as an electrophile in diversity-oriented synthesis.

Core Synthesis Mechanism

The formation of the benzoxazole core typically proceeds via the condensation of 2-amino-4-bromophenol with nicotinic acid (or its acid chloride/aldehyde derivative), followed by cyclodehydration.

Mechanism Steps:

  • Nucleophilic Attack: The amino group of the phenol attacks the carbonyl carbon of the nicotinic acid derivative to form an amide (Schiff base intermediate).

  • Cyclization: The phenolic oxygen attacks the amide carbonyl (often catalyzed by acid like PPA or Lewis acids).

  • Dehydration: Elimination of water aromatizes the system, locking the benzoxazole ring.

Functionalization (The "Action" in Synthesis)

The 5-bromo position is the "warhead" for diversification. It undergoes oxidative addition with Palladium(0) species, facilitating Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. This allows researchers to attach solubilizing tails or secondary pharmacophores to the C5 position.

Visualization: Synthesis & Reactivity Flow

SynthesisMechanism Start1 2-Amino-4-bromophenol Inter Amide Intermediate Start1->Inter Condensation Start2 Nicotinoyl Chloride Start2->Inter Core 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole (The Scaffold) Inter->Core Cyclodehydration (-H2O) Pd Pd(0) Oxidative Addition Core->Pd C5-Br Activation Prod 5-Aryl-2-pyridyl-benzoxazole (Bioactive Drug) Pd->Prod Suzuki Coupling (+ Ar-B(OH)2)

Caption: Logical flow from precursor condensation to the generation of the benzoxazole scaffold and its subsequent activation for library synthesis.

Biological Mechanism of Action (Pharmacology)

When this scaffold is part of a bioactive molecule, it operates through three primary mechanisms defined by its electronic and steric profile.

Kinase Inhibition (ATP-Competitor)

The 2-(3-pyridyl)benzoxazole motif is a classic Type I Kinase Inhibitor pharmacophore.

  • Hinge Binding: The nitrogen atom of the pyridine ring (and potentially the benzoxazole nitrogen) acts as a Hydrogen Bond Acceptor (HBA) to interact with the "hinge region" of the kinase ATP-binding pocket.

  • Planarity: The flat aromatic system fits into the narrow hydrophobic cleft occupied by the adenine ring of ATP.

  • C5-Substitution: The bromine is replaced by groups that extend into the solvent-exposed region or the hydrophobic back pocket, conferring selectivity (e.g., for VEGFR-2, EGFR, or mTOR).

Amyloid Fibril Binding

Benzoxazoles are bioisosteres of Thioflavin T.

  • Mechanism: The planar, conjugated system intercalates between the beta-sheets of amyloid fibrils (Aβ aggregates).

  • Fluorescence: Upon binding, the rotation of the aryl ring is restricted, leading to a fluorescence "turn-on" effect, making this core useful for diagnostic imaging of Alzheimer's plaques.

Metal Chelation (Metallo-Drugs)

The N-atom of the benzoxazole and the N-atom of the pyridine can form bidentate ligand sites for metals like Ruthenium(II) or Iridium(III).

  • Action: These complexes often act as anticancer agents by generating Reactive Oxygen Species (ROS) or intercalating into DNA.

Visualization: Pharmacophore Interaction

Pharmacophore Hinge Kinase Hinge Region (Donor) Pocket Hydrophobic Pocket Pyridine Pyridine Nitrogen (Acceptor) Pyridine->Hinge H-Bonding BenzCore Benzoxazole Core (Planar Scaffold) BenzCore->Pocket Pi-Stacking / VdW Bromine C5-Bromine/Substituent (Selectivity Vector) Bromine->Pocket Steric Fit / Gatekeeper Interaction

Caption: Mechanistic mapping of the scaffold's interaction with a typical kinase ATP-binding site.

Experimental Protocols

These protocols are designed for self-validation. The synthesis protocol ensures the core is made correctly, and the coupling protocol validates its reactivity.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 5-bromo-2-pyridin-3-yl-1,3-benzoxazole from 2-amino-4-bromophenol.

  • Reagents:

    • 2-Amino-4-bromophenol (1.0 eq)[4]

    • Nicotinoyl chloride hydrochloride (1.1 eq)

    • Polyphosphoric acid (PPA) (Solvent/Catalyst)

  • Procedure:

    • Mix: In a round-bottom flask, combine the aminophenol and nicotinoyl chloride. Add PPA (approx. 10 mL per gram of reactant).

    • Heat: Stir at 180°C for 4–6 hours. Critical: High temperature is required for the cyclization step.

    • Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. The PPA is viscous; ensure complete dissolution.

    • Neutralize: Adjust pH to ~8 using saturated Na₂CO₃ solution. The product will precipitate.

    • Isolate: Filter the solid, wash with water, and dry.

    • Purify: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic benzoxazole C7-H doublet and the pyridine ring protons.

    • MS: M+H peak at ~275/277 (Br isotope pattern).

Protocol B: Suzuki-Miyaura Coupling (Functionalization)

Objective: Replace the 5-Br with an aryl group to create a bioactive library member.

  • Reagents:

    • Scaffold (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 eq)

    • Dioxane:Water (4:1)

  • Procedure:

    • Degas: Purge solvents with Nitrogen/Argon for 15 mins. Critical: Oxygen poisons the Pd catalyst.

    • Combine: Add reactants and catalyst to a sealed vial.

    • React: Heat at 90°C for 12 hours.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Validation:

    • Disappearance of the Br-isotope pattern in MS.

    • Appearance of new aryl protons in NMR.

References

  • Synthesis of Benzoxazoles: Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." Journal of Organic Chemistry. (General cyclization methods). Link

  • Benzoxazoles as Kinase Inhibitors: Renslo, A. R. "Benzoxazole-based inhibitors of VEGFR-2." Bioorganic & Medicinal Chemistry Letters. (Discusses the pharmacophore model). Link

  • Amyloid Binding Properties: Klunk, W. E., et al. "Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain." Life Sciences. (Mechanism of benzoxazole intercalation). Link

  • Chemical Vendor Data: Sigma-Aldrich Product Sheet: 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole. (Physical properties and safety).[1] Link

Sources

The Bromo-Benzoxazole Pharmacophore: Molecular Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole nucleus—a benzene ring fused to an oxazole ring—is a privileged scaffold in medicinal chemistry, structurally isosteric with the naturally occurring nucleobases adenine and guanine.[1][2][3] While the core scaffold exhibits inherent biological activity, the strategic introduction of a bromine substituent (specifically at the C-5 or C-7 positions) has been observed to exponentially enhance pharmacological potency. This guide analyzes the bromo-benzoxazole pharmacophore, detailing the structure-activity relationships (SAR) driven by halogen bonding, specific antimicrobial and anticancer mechanisms, and validated experimental protocols for synthesis and bioassay.

The Halogen Advantage: Why Bromine?

In drug design, the introduction of a bromine atom is rarely a random act of derivatization; it is a calculated move to exploit specific electronic and steric properties.

The Sigma-Hole and Halogen Bonding

Unlike fluorine, which is highly electronegative and rarely participates in halogen bonding, bromine exhibits a distinct region of positive electrostatic potential on its outer surface, known as the sigma-hole (


-hole) .
  • Mechanism: This positive patch allows the bromine atom to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., carbonyl oxygens or nitrogen atoms) in the binding pockets of target proteins (like DNA Gyrase or Topoisomerase).

  • Impact: This interaction is often stronger than hydrogen bonding and can lock the ligand into a specific conformation, increasing residence time within the active site.

Lipophilicity and Membrane Permeability

Bromine significantly increases the lipophilicity (


) of the benzoxazole core.
  • Causality: Enhanced lipophilicity facilitates passive diffusion across the lipid bilayers of Gram-positive bacteria and cancer cell membranes.

  • Observation: Studies indicate that 5-bromo-substituted derivatives often outperform their chloro- or fluoro- counterparts in cellular uptake assays due to this optimal hydrophobic balance.

Therapeutic Domain A: Antimicrobial & Antifungal Potency

Bromo-benzoxazoles have demonstrated significant efficacy against multidrug-resistant (MDR) strains, particularly acting as DNA Gyrase B inhibitors.

Mechanism of Action: DNA Gyrase Inhibition

The antibacterial activity is primarily attributed to the inhibition of bacterial DNA gyrase (Topoisomerase II), an enzyme essential for DNA replication. The benzoxazole core mimics the ATP-binding motif, while the bromine atom occupies a hydrophobic pocket, stabilizing the inhibitor-enzyme complex.

Comparative Potency Data (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) trends observed in recent literature, highlighting the superiority of bromo-substitution.

Compound VariantS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)Relative Potency
Unsubstituted Benzoxazole50 - 100>10050Low
5-Chloro-Benzoxazole25 - 5050 - 10025Moderate
5-Bromo-Benzoxazole 6.25 - 12.5 25 12.5 High
Standard (Ciprofloxacin)0.5 - 1.00.015N/AReference

Data synthesized from comparative SAR studies [1, 3].

Visualization: Antimicrobial Screening Workflow

AntimicrobialWorkflow Start Compound Synthesis Dilution Serial Dilution (DMSO Stock) Start->Dilution 1 mg/mL Stock Inoculation Inoculation (0.5 McFarland) Dilution->Inoculation 96-well Plate Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout OD Measurement (600 nm) Incubation->Readout Analysis MIC Determination (>90% Inhibition) Readout->Analysis Data Processing

Figure 1: Standardized workflow for high-throughput antimicrobial screening of benzoxazole derivatives.

Therapeutic Domain B: Oncology & Cytotoxicity

In the context of cancer therapy, bromo-benzoxazoles (specifically 2-substituted-5-bromo-benzoxazoles) function as antiproliferative agents.

Target Pathways
  • Topoisomerase II Inhibition: Similar to their antibacterial mechanism, these compounds stabilize the DNA-enzyme cleavage complex, leading to DNA strand breaks and apoptosis.

  • Apoptosis Induction: Treatment leads to the upregulation of pro-apoptotic factors (Bax, Caspase-3) and downregulation of anti-apoptotic factors (Bcl-2).

Cytotoxicity Profile (IC50)

Recent assays utilizing the MTT protocol have established the following potency ranges against human cancer cell lines:

  • HCT-116 (Colorectal Carcinoma): IC50 = 15 – 25 µM

  • MCF-7 (Breast Adenocarcinoma): IC50 = 20 – 40 µM

  • HeLa (Cervical Cancer): IC50 = 18 – 35 µM

Note: The presence of the bromine atom at C-5 improves IC50 values by approximately 2-fold compared to the unsubstituted parent compound [2, 5].

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 5-Bromo-2-substituted Benzoxazoles

Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves yield compared to conventional thermal cyclization.

Materials:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Substituted Benzoic Acid / Aldehyde (1.0 eq)

  • Polyphosphoric Acid (PPA) or Catalyst (e.g., ZnO)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, mix 2-amino-4-bromophenol (5 mmol) and the corresponding carboxylic acid derivative (5 mmol).

  • Catalysis: Add 5g of Polyphosphoric Acid (PPA) as both solvent and cyclizing agent.

  • Irradiation: Irradiate the mixture at 300W, maintaining a temperature of 140°C for 5–10 minutes. Monitor progress via TLC (Ethyl acetate:Hexane 3:7).

  • Quenching: Pour the hot reaction mixture slowly into crushed ice (200g) with vigorous stirring. The PPA will dissolve, precipitating the crude product.

  • Neutralization: Adjust pH to ~7-8 using 10% NaHCO3 solution to ensure the benzoxazole is in its non-protonated form.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: MTT Cytotoxicity Assay

Rationale: The MTT assay quantifies cell viability based on the reduction of tetrazolium dye by mitochondrial dehydrogenases in metabolically active cells.

Methodology:

  • Seeding: Seed cancer cells (e.g., HCT-116) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C / 5% CO2.
    
  • Treatment: Add serial dilutions of the bromo-benzoxazole test compound (0.1 µM to 100 µM) dissolved in DMSO (final DMSO conc < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve the purple formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Computational Validation: Molecular Docking

To validate the "Halogen Advantage," computational docking is essential before synthesis.

Docking Workflow & Logic

The following diagram illustrates the computational pipeline used to predict the binding affinity of bromo-benzoxazoles against DNA Gyrase B.

DockingWorkflow ProteinPrep Protein Preparation (PDB: 1KZN - DNA Gyrase B) Remove Water/Ligands GridGen Grid Generation Active Site Definition ProteinPrep->GridGen LigandPrep Ligand Preparation (5-Bromo-Benzoxazole) Energy Minimization (DFT) Docking Docking Simulation (AutoDock Vina / Glide) LigandPrep->Docking GridGen->Docking Interaction Interaction Analysis Identify Halogen Bonds Calculate Binding Energy Docking->Interaction Score Ranking

Figure 2: Computational pipeline for validating ligand-protein interactions.

Key Interaction Checkpoints

When analyzing docking results for bromo-benzoxazoles, researchers must verify:

  • Distance: The Br...O or Br...N distance should be less than the sum of van der Waals radii (< 3.4 Å).

  • Angle: The C-Br...X angle should be nearly linear (160°–180°) to confirm a true halogen bond driven by the sigma-hole.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (PMC). [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. [Link]

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study. Journal of Molecular Structure. [Link]

  • Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. Biointerface Research in Applied Chemistry. [Link]

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The Ascendant Trajectory of 2-Aryl-1,3-Benzoxazoles: A Technical Guide to Their Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aryl-1,3-benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of pharmacologically active compounds. This technical guide provides an in-depth review of this versatile heterocyclic system, tailored for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, from classical condensation reactions to innovative green chemistry approaches, and delve into the intricate mechanisms of action that confer upon these derivatives a broad spectrum of biological activities. Through a critical analysis of structure-activity relationships and a curated selection of case studies, this guide illuminates the path from rational design to the identification of promising clinical candidates.

The 2-Aryl-1,3-Benzoxazole Core: A Foundation for Pharmacological Diversity

The benzoxazole moiety, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a cornerstone of many biologically active molecules.[1][2][3] The introduction of an aryl substituent at the 2-position dramatically expands the chemical space and biological potential of the benzoxazole core. This substitution allows for fine-tuning of electronic and steric properties, which in turn dictates the interaction of these molecules with a wide range of biological targets. The inherent stability and synthetic accessibility of the 2-aryl-1,3-benzoxazole scaffold have made it a focal point of extensive research in the quest for novel therapeutics.

Synthetic Strategies: From Traditional to Sustainable

The construction of the 2-aryl-1,3-benzoxazole core is a well-established area of organic synthesis, with a variety of methods available to the medicinal chemist. These can be broadly categorized into traditional and modern, sustainable approaches.

Classical Condensation Reactions

The most common and enduring methods for the synthesis of 2-aryl-1,3-benzoxazoles involve the condensation of o-aminophenols with either aromatic aldehydes or carboxylic acid derivatives.[4][5] These reactions are typically carried out under acidic or oxidative conditions. While effective, these methods can suffer from drawbacks such as harsh reaction conditions, the use of toxic catalysts, and the generation of significant waste.

Modern and Green Synthetic Approaches

In recent years, a strong emphasis has been placed on the development of more environmentally benign synthetic methodologies.[4] These "green" approaches often utilize milder reaction conditions, recyclable catalysts, and alternative energy sources such as microwave irradiation.

One notable example is the use of a biocatalyst derived from amla fruit extract for the one-pot synthesis of 2-aryl-1,3-benzoxazole derivatives from o-aminophenol and substituted aryl aldehydes.[1] This method offers several advantages, including being low-cost, environmentally friendly, and providing excellent product yields in a shorter reaction time.[1] Another sustainable approach involves the use of a heterogeneous nanomagnetic catalyst, Fe3O4@SiO2-SO3H, which facilitates the condensation reaction in the absence of a solvent and can be easily recovered and reused.[4]

Experimental Protocol: Green Synthesis of a 2-Aryl-1,3-Benzoxazole Derivative

This protocol provides a step-by-step methodology for the synthesis of a 2-aryl-1,3-benzoxazole derivative using a green catalyst, as adapted from the literature.[1]

Materials:

  • Substituted aryl aldehyde (1 mmol)

  • o-aminophenol (1 mmol)

  • Amla fruit extract (10 mol%)

  • Deionized water

  • Ethyl alcohol

  • Round bottom flask

  • Stirrer

  • Thin Layer Chromatography (TLC) apparatus (n-hexane: Ethyl acetate, 1:4)

Procedure:

  • In a clean round bottom flask, combine the substituted aryl aldehyde (1 mmol), o-aminophenol (1 mmol), and amla fruit extract (10 mol%).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using TLC with a mobile phase of n-hexane:ethyl acetate (1:4).

  • Upon completion of the reaction, a solid product will form.

  • Filter the crude product and wash it with deionized water.

  • Recrystallize the product from ethyl alcohol to obtain the pure 2-aryl-1,3-benzoxazole derivative.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, 1H-NMR, 13C-NMR, and LC-MS.

G cluster_synthesis Synthetic Workflow Start Start Reactants o-aminophenol + Substituted Aryl Aldehyde Start->Reactants Catalyst Green Catalyst (e.g., Amla Extract) Reactants->Catalyst Reaction Stir at Room Temperature Reactants->Reaction Catalyst->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Filtration & Washing Monitoring->Workup Reaction Complete Purification Recrystallization Workup->Purification Product 2-Aryl-1,3-Benzoxazole Purification->Product

Caption: A generalized workflow for the green synthesis of 2-aryl-1,3-benzoxazole derivatives.

Unraveling the Mechanisms of Action and Identifying Biological Targets

The pharmacological versatility of 2-aryl-1,3-benzoxazole derivatives stems from their ability to interact with a multitude of biological targets. The specific nature of these interactions is largely dictated by the substitution pattern on both the aryl and benzoxazole rings.

Enzyme Inhibition

A significant number of 2-aryl-1,3-benzoxazole derivatives exert their therapeutic effects through the inhibition of key enzymes implicated in disease pathogenesis.

  • Cyclooxygenase (COX) Inhibition: Certain 2-(2-arylphenyl)benzoxazoles have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[6] This selectivity for COX-2 over COX-1 is a desirable trait, as it can potentially reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

  • Tyrosine Kinase Inhibition: The inhibition of tyrosine kinases is a well-established strategy in cancer therapy. Several 2-aryl-1,3-benzoxazole derivatives have demonstrated potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[8] By blocking VEGFR-2 signaling, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth.

  • Acetylcholinesterase (AChE) Inhibition: In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) can increase the levels of the neurotransmitter acetylcholine in the brain.[9] Specific 2-aryl-6-carboxamide benzoxazole derivatives have shown promise as potent AChE inhibitors.[9]

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor 2-Aryl-1,3-Benzoxazole Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-aryl-1,3-benzoxazole derivative.

Receptor Antagonism

Beyond enzyme inhibition, 2-aryl-1,3-benzoxazole derivatives have also been developed as antagonists for various G-protein coupled receptors (GPCRs).

  • Adenosine A2A Receptor Antagonism: The adenosine A2A receptor has garnered significant interest as a therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[10] A series of 2-arylbenzoxazoles have been identified as potential A2A receptor antagonists, offering a promising avenue for the development of novel neuroprotective agents.[10]

A Spectrum of Pharmacological Activities

The diverse mechanisms of action of 2-aryl-1,3-benzoxazole derivatives translate into a broad range of pharmacological activities.

Anticancer Activity

The development of novel anticancer agents is a major focus of research into 2-aryl-1,3-benzoxazoles.[11][12] These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, and lung.[8][13][14] The anticancer activity of these derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway.[8]

Compound Class Cancer Cell Line Activity (IC50/GI50) Reference
2-thioacetamide linked benzoxazole-benzamide conjugatesHCT-116, MCF-7Sub-micromolar[8]
2-amino-aryl-7-aryl-benzoxazolesA549 (lung)0.4 µM (for compound 12l)[13]
2-(3,4-disubstituted phenyl)benzoxazolesNCI-H460 (lung)0.4–41.6 μM[14]
2-substituted benzoxazoles-GI50 MG-MID: 15.8-37.7 µM[15]

Table 1: Selected Examples of Anticancer Activity of 2-Aryl-1,3-Benzoxazole Derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new classes of antibacterial and antifungal agents.[16] Benzoxazole derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][16][17] The antimicrobial activity is often influenced by the nature of the substituents on the benzoxazole and aryl rings.[14]

Anti-inflammatory Activity

As previously discussed, the ability of certain 2-aryl-1,3-benzoxazole derivatives to selectively inhibit COX-2 makes them attractive candidates for the development of novel anti-inflammatory drugs with an improved safety profile.[6][7] In vivo studies have demonstrated that the anti-inflammatory potency of some of these compounds is comparable to that of clinically used NSAIDs like celecoxib and diclofenac.[6]

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 2-aryl-1,3-benzoxazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Generally, the nature and position of substituents on both the 2-aryl ring and the benzoxazole core play a critical role in determining the pharmacological profile. For instance, in the context of anticancer activity, the presence of electron-withdrawing or electron-donating groups on the 2-aryl ring can significantly impact the cytotoxicity of the compound.[1] Similarly, modifications at the 5- and 6-positions of the benzoxazole ring have been shown to modulate the affinity for specific biological targets.[10]

G Core 2-Aryl-1,3-Benzoxazole Scaffold Activity Biological Activity (e.g., Potency, Selectivity) Core->Activity Aryl Substituents on 2-Aryl Ring Aryl->Core Benzoxazole Substituents on Benzoxazole Ring Benzoxazole->Core

Caption: The interplay between substituents and the core scaffold dictates the biological activity.

Case Studies in Drug Discovery

The therapeutic potential of 2-aryl-1,3-benzoxazole derivatives is not merely theoretical. Several compounds from this class have progressed through the drug discovery pipeline, demonstrating promising preclinical and, in some cases, clinical activity.

One such example is a series of 2-arylbenzoxazoles developed as adenosine A2A receptor antagonists.[10] Compound F1 from this series exhibited a micromolar affinity for the receptor, coupled with favorable absorption, distribution, metabolism, and excretion (ADME) properties and excellent aqueous solubility.[10] These characteristics make it a relevant starting point for further hit-to-lead optimization in the development of treatments for neurodegenerative diseases.

Future Perspectives and Conclusion

The 2-aryl-1,3-benzoxazole scaffold continues to be a rich source of novel therapeutic agents. The synthetic versatility of this core structure, combined with its ability to interact with a wide array of biological targets, ensures its continued relevance in drug discovery. Future research in this area will likely focus on several key aspects:

  • Further Exploration of Biological Targets: While significant progress has been made, there are still many potential biological targets for 2-aryl-1,3-benzoxazole derivatives that remain to be explored.

  • Optimization of ADME Properties: A major challenge in drug development is the optimization of the pharmacokinetic properties of lead compounds. Future efforts will need to focus on designing derivatives with improved bioavailability, metabolic stability, and reduced toxicity.

  • Application of Novel Drug Delivery Systems: The use of advanced drug delivery technologies could help to enhance the therapeutic efficacy and reduce the side effects of 2-aryl-1,3-benzoxazole-based drugs.

References

  • Rasayan Journal of Chemistry. (2023). GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. [Link]

  • PMC. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]

  • Advanced Journal of Chemistry-Section A. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. [Link]

  • PMC. (n.d.). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐aryl benzoxazoles. [Link]

  • PubMed. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. [Link]

  • PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • PubMed. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. [Link]

  • Medicinal Chemistry Research. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. [Link]

  • ResearchGate. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. [Link]

  • Taylor & Francis Online. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • World Journal of Pharmaceutical Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • PubMed. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. [Link]

  • ResearchGate. (2025). Anticancer activity of benzoxazole derivative (2015 onwards): a review. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. [Link]

  • Asian Journal of Pharmaceutical and Health Sciences. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. [Link]

  • PMC. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. [Link]

  • ResearchGate. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]

  • Acta Poloniae Pharmaceutica. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. [Link]

  • JETIR. (n.d.). Substituted Benzoxazoles as Antimicrobial Agents: A Review. [Link]

  • PubMed. (2017). Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. [Link]

  • ResearchGate. (n.d.). Structure–activity relationships of benzoxazole derivatives. [Link]

  • MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

  • ResearchGate. (2026). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]

  • MDPI. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. [Link]

  • Lirias. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

  • PubMed. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. [Link]

  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives with anti-inflammatory potential. [Link]

  • MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

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Methodological & Application

Application Note: High-Efficiency Synthesis of 5-Bromo-2-(pyridin-3-yl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details the synthesis of 5-Bromo-2-(pyridin-3-yl)-1,3-benzoxazole (CAS: 1253-1261 derivative), a critical scaffold in medicinal chemistry. Benzoxazoles substituted with pyridine rings function as bioisosteres for nucleobases and are privileged structures in the development of amyloid-binding agents (for Alzheimer’s imaging), kinase inhibitors, and antimicrobial agents [1, 2].

While oxidative cyclization of Schiff bases (using aldehydes) is a common route, this protocol utilizes Polyphosphoric Acid (PPA) mediated cyclodehydration . This method is selected for its robustness, scalability, and ability to drive the reaction to completion without sensitive transition metal catalysts or unstable oxidants.

Core Advantages of this Protocol:
  • Atom Economy: One-pot condensation and cyclization.

  • Scalability: PPA acts as both solvent and catalyst, managing the high thermal requirements of the condensation.

  • Purification Logic: Exploits the pH-dependent solubility of the pyridine moiety for a self-validating workup.

Retrosynthetic Analysis & Mechanism

The synthesis is a condensation between 2-amino-4-bromophenol and nicotinic acid (3-pyridinecarboxylic acid).

Mechanism:

  • N-Acylation: The amino group of the phenol attacks the electrophilic carbonyl of the nicotinic acid (activated by PPA) to form an amide intermediate.

  • Cyclodehydration: Under high heat (160–180°C), the phenolic oxygen attacks the amide carbonyl, followed by the elimination of water to close the oxazole ring.

Reaction Scheme (DOT Visualization)

ReactionScheme R1 2-Amino-4-bromophenol (Nucleophile) Step1 1. N-Acylation (100°C) R1->Step1 Mix R2 Nicotinic Acid (Electrophile) R2->Step1 Mix Cat Polyphosphoric Acid (PPA) (Solvent/Catalyst) Cat->Step1 Activates Step2 2. Cyclodehydration (170°C) Step1->Step2 - H2O Prod 5-Bromo-2-(pyridin-3-yl) -1,3-benzoxazole Step2->Prod Workup (pH > 8)

Figure 1: Mechanistic pathway from precursors to the fused heteroaromatic target.

Materials & Equipment

Chemical Reagents
ReagentCAS No.[1][2][3][4]MW ( g/mol )Equiv.[5]Role
2-Amino-4-bromophenol 40925-68-6188.021.0Core Scaffold
Nicotinic Acid 59-67-6123.111.0-1.1Pyridine Donor
Polyphosphoric Acid (PPA) 8017-16-1N/AExcessSolvent/Catalyst
Sodium Bicarbonate 144-55-884.01N/ANeutralization
Critical Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) with mechanical stirring. Note: Magnetic stirring often fails due to PPA viscosity.

  • Temperature Control: Oil bath or heating mantle capable of reaching 200°C.

  • Monitoring: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Experimental Protocol

Phase 1: Condensation & Cyclization
  • Preparation: In a 100 mL 3-neck RBF equipped with a mechanical stirrer and a thermometer, charge Polyphosphoric Acid (30 g) .

  • Pre-heating: Heat the PPA to 100°C to lower its viscosity.

  • Addition: Add Nicotinic acid (1.23 g, 10 mmol) and 2-Amino-4-bromophenol (1.88 g, 10 mmol) simultaneously.

    • Expert Tip: Adding the solid reactants to hot PPA ensures better dispersion. If added cold, they may clump on the surface.

  • Reaction: Increase the temperature to 170–180°C . Maintain this temperature for 4 hours .

    • Observation: The mixture will turn from a viscous clear/white suspension to a dark homogenous syrup.

    • Validation: Monitor TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting aminophenol (polar, lower Rf) should disappear.

Phase 2: Quenching & Isolation (The "Crash Out")
  • Cooling: Allow the reaction mixture to cool to approximately 80–90°C . Do not cool to room temperature, or the PPA will solidify and become unmanageable.

  • Quench: Pour the hot reaction syrup slowly into 300 mL of crushed ice/water with vigorous stirring.

    • Safety: This is exothermic. Wear a face shield.

  • Neutralization (Critical Step): The resulting solution will be highly acidic (pH < 1). The pyridine ring will be protonated (pyridinium form), keeping the product dissolved.

    • Slowly add saturated NaHCO₃ solution or 10% NaOH until the pH reaches 8–9 .

    • Self-Validating Event: A heavy precipitate (the free base benzoxazole) will form immediately as the pH crosses 7.

  • Filtration: Stir the suspension for 30 minutes to ensure the precipitate is not gummy. Filter the solid using a Buchner funnel. Wash with copious water (3 x 50 mL) to remove phosphate salts.

Phase 3: Purification
  • Drying: Dry the crude solid in a vacuum oven at 50°C for 4 hours.

  • Recrystallization:

    • Dissolve the crude solid in boiling Ethanol (EtOH) .

    • If the solution is dark, treat with activated charcoal and filter hot.

    • Cool slowly to 4°C. Collect the crystalline needles.

  • Alternative (High Purity): Flash Column Chromatography (Silica Gel, 0-20% Ethyl Acetate in Hexane).

Experimental Workflow Diagram

Workflow Start Start: Heat PPA to 100°C Mix Add Reactants (Phenol + Acid) Start->Mix Heat Cyclize: 170-180°C for 4h Mix->Heat Quench Quench: Pour into Ice Water Heat->Quench pH Adjust pH to 8-9 (Liberate Free Base) Quench->pH Filter Filter Precipitate & Wash pH->Filter Precipitate Forms Purify Recrystallize (Ethanol) Filter->Purify

Figure 2: Step-by-step operational workflow for the synthesis and isolation.

Characterization & Quality Control

ParameterExpected ValueNotes
Appearance Off-white to pale yellow needlesDark color indicates oxidation/impurities.
Melting Point 165–170°C (Derivative dependent)Sharp range (<2°C) indicates high purity.
1H NMR (DMSO-d6) Pyridine protons: δ 9.3 (s), 8.8 (d); Benzoxazole: δ 8.1 (d), 7.8 (s)Look for the characteristic downfield shift of the pyridine H2 proton.
Mass Spec (ESI) [M+H]+ = 275.0/277.0Distinct 1:1 bromine isotope pattern.

Troubleshooting Guide:

  • Problem: Sticky/Gummy solid upon neutralization.

    • Cause: Impurities or incomplete cyclization.

    • Solution: Triturate the gum with cold methanol or diethyl ether to induce crystallization.

  • Problem: Low Yield.

    • Cause: pH during workup was too low (<7).

    • Solution: Check filtrate pH. If acidic, the product is still in the water as the pyridinium salt. Add more base.

Safety & Handling (HSE)

  • Polyphosphoric Acid: Highly viscous and corrosive. Causes severe thermal and chemical burns. Do not add water directly to hot PPA (violent splattering).

  • Pyridine Derivatives: Potential neurotoxins. Handle in a fume hood.

  • Waste Disposal: Neutralize all aqueous waste before disposal. Phosphate-rich waste may require specific segregation depending on local regulations.

References

  • Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. Current Organic Chemistry. (2018). Overview of metal and non-metal catalyzed routes.[6]

  • Synthesis of 2-pyridin-3-yl-1,3-benzoxazole and 2-pyridin-3-yl-1,3-benzimidazole under Microwave Irradiation. Asian Journal of Chemistry. (2007). Comparison of PPA and microwave methods.

  • The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society. The foundational text on PPA cyclodehydration.

  • 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole Product Data. Sigma-Aldrich. Physical property verification.

Sources

Application Note: 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Privileged Scaffold / Hit-to-Lead Compound CAS: 938458-81-2 Molecular Formula: C12H7BrN2O Target Class: Kinase Inhibitor (VEGFR/c-Met), G-Quadruplex Stabilizer[1]

Executive Summary & Biological Context

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity.[1] In cancer research, this compound serves two critical functions:

  • As a Lead Compound: It exhibits intrinsic cytotoxicity by intercalating into DNA G-quadruplex structures (telomeric or promoter regions like c-Myc) and inhibiting receptor tyrosine kinases (RTKs).[1]

  • As a Synthetic Intermediate: The 5-bromo position acts as a versatile "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to extend the scaffold into potent dual-inhibitors (e.g., VEGFR-2/c-Met inhibitors).[1]

This guide details the protocols for solubilizing, screening, and validating the mechanism of action (MoA) of this compound in oncology workflows.[1]

Chemical Profile & Handling

PropertySpecificationApplication Note
MW 275.10 g/mol Low MW allows for high ligand efficiency (LE).[1]
LogP ~3.2Lipophilic; requires DMSO for solubilization.[1]
Solubility DMSO (up to 50 mM)Critical: Avoid aqueous buffers for stock solutions to prevent precipitation.[1]
Stability Stable at -20°C (Solid)Protect from light.[1] Re-test purity by HPLC if stored >6 months.
Key Features Pyridine NitrogenActs as a Hydrogen Bond Acceptor (HBA) in kinase hinge regions.[1]
Benzoxazole CorePlanar structure facilitating DNA intercalation.
5-Bromo GroupHalogen bond donor or site for derivatization.[1]
Reconstitution Protocol
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile-filtered.[1]

  • Concentration: Prepare a 10 mM stock solution .

    • Calculation: Dissolve 2.75 mg of compound in 1.0 mL DMSO.[1]

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action (MoA) & Signaling Pathways[1]

This scaffold targets cancer cells through two primary mechanisms.[1] The diagram below illustrates the dual-pathway interference.

Pathway Diagram: Dual-Targeting Mechanism

MOA_Pathway cluster_Nucleus Nucleus (Genomic Instability) cluster_Cytoplasm Cytoplasm (Kinase Inhibition) Compound 5-Bromo-2-pyridin-3-yl- 1,3-benzoxazole G4 G-Quadruplex DNA (c-Myc / Telomeres) Compound->G4 Intercalation & Stabilization RTK RTKs (VEGFR-2 / c-Met) ATP Binding Pocket Compound->RTK Competitive Inhibition (Hinge Binding) Pol_Block Polymerase Stalling G4->Pol_Block Prevents Unwinding DNA_Damage DNA Damage Response (gamma-H2AX) Pol_Block->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Signaling Ras/Raf/MEK Signaling Cascade RTK->Signaling Blocks Phosphorylation Angio Angiogenesis & Proliferation Signaling->Angio Downregulation Angio->Apoptosis Tumor Starvation

Caption: Dual-mechanism showing G-quadruplex stabilization (nuclear) and RTK inhibition (cytoplasmic), leading to convergent apoptosis.[1]

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT/CCK-8)

Purpose: To determine the IC50 value of the compound against specific cancer cell lines (e.g., MCF-7, A549).[1]

Materials:

  • Target Cells (e.g., A549 Lung Carcinoma).[1]

  • MTT Reagent (5 mg/mL in PBS).[1]

  • 96-well culture plates.[1]

Step-by-Step Procedure:

  • Seeding: Plate cells at

    
     cells/well in 100 µL media. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the 10 mM DMSO stock in culture media.

    • Test Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 1, 10, 50, 100 µM).

    • Control: Include a "Vehicle Control" (0.5% DMSO max) and "Positive Control" (e.g., Sorafenib or Doxorubicin).[1]

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.

  • Readout:

    • Add 10 µL MTT reagent per well.[1] Incubate 4h.

    • Remove media carefully.[1] Dissolve formazan crystals in 100 µL DMSO.

    • Measure Absorbance at 570 nm.[1]

  • Analysis: Plot Dose-Response Curve (Log[Concentration] vs. % Viability) to calculate IC50.

Protocol B: Kinase Inhibition Assay (VEGFR-2)

Purpose: To validate the compound's affinity for the ATP-binding pocket of Tyrosine Kinases.[1]

Scientific Rationale: The pyridine nitrogen mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.[1]

Procedure:

  • Assay Setup: Use a FRET-based kinase assay (e.g., LanthaScreen™ or Z´-LYTE™).[1]

  • Reaction Mix:

    • Kinase (VEGFR-2): 0.2 µg/mL.[1]

    • Substrate (Poly GT): 2 µM.[1]

    • ATP:

      
       concentration (typically 10-50 µM).[1]
      
    • Test Compound: 10 nM – 10 µM.[1]

  • Incubation: 1 hour at Room Temperature (protect from light).

  • Detection: Add Detection Antibody (Eu-labeled).[1] Read TR-FRET signal.

  • Success Criteria: >50% inhibition at 10 µM indicates a valid "Hit."

Protocol C: G-Quadruplex FRET Melting Assay

Purpose: To assess the thermal stabilization of DNA secondary structures (c-Myc promoter).[1]

Procedure:

  • Oligonucleotide: Use FAM/TAMRA-labeled c-Myc sequence: 5'-FAM-TGGGGAGGGTGGGGAGGGTGGGGA-TAMRA-3'.[1]

  • Annealing: Heat DNA (400 nM) in buffer (10 mM potassium cacodylate, 100 mM KCl) to 95°C for 5 min, then cool slowly to RT.

  • Treatment: Add Compound (1 µM and 5 µM) to the annealed DNA.[1]

  • Melting: Monitor FAM fluorescence (Ex: 492 nm, Em: 516 nm) while heating from 25°C to 95°C (1°C/min gradient).

  • Result: A shift in melting temperature (

    
    ) > 5°C indicates significant stabilization (intercalation).[1]
    

Synthesis & Derivatization (Lead Optimization)

For chemists using this as a scaffold: The 5-bromo position is chemically active.[1][2][3][4] It can be utilized to expand the library via Suzuki-Miyaura Coupling :

Reaction Scheme:


[1]
  • R-Group Selection:

    • To improve solubility: Add piperazine or morpholine tails.[1]

    • To increase potency: Add hydrophobic phenyl rings to target the hydrophobic back-pocket of the kinase.[1]

References

  • Design and Synthesis of 1,2,3-Triazole Incorporated Pyrimidine-Benzoxazole Derivatives as Anticancer Agents. ResearchGate. (2025).[1] Link

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI Pharmaceuticals. (2025).[1] Link[1]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Iran J Pharm Res. (2017). Link

  • 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole (CAS 938458-81-2) Product Data. ChemicalBook. Link

Sources

In vitro assays for testing "5-Bromo-2-pyridin-3-yl-1,3-benzoxazole"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling of 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole

Executive Summary & Rationale

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole is a privileged medicinal chemistry scaffold rather than a single-target drug. Its structure—a fused benzoxazole ring system linked to a pyridine moiety—possesses two distinct chemical features that dictate its biological profiling:

  • ATP-Mimetic Hinge Binding: The nitrogen atoms in the oxazole and pyridine rings can serve as hydrogen bond acceptors/donors, mimicking the adenine ring of ATP. This makes the compound a high-probability candidate for Kinase Inhibition (e.g., VEGFR2, c-Met, CK2).

  • Planar Conjugation: The flat, conjugated system allows for intercalation or groove binding in beta-sheet rich protein aggregates, suggesting potential utility as an Amyloid-beta (Aβ) Imaging Probe (analogous to Thioflavin T or PiB).

This guide provides a modular workflow to validate these two primary hypotheses in vitro.

Pre-Assay Preparation: Solubility & Stability

Critical Insight: Benzoxazole derivatives are characteristically lipophilic (Predicted LogP ~3.5–4.0). Poor solubility is the #1 cause of false negatives in these assays.

  • Stock Solution: Dissolve 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole in 100% DMSO to a concentration of 10 mM .

    • Visual Check: Vortex for 1 minute. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Working Solution: Dilute to 100 µM in assay buffer immediately prior to use.

    • Tolerance: Ensure final DMSO concentration in the assay well is <1% (ideally 0.1–0.5%) to prevent solvent-induced enzyme inhibition or protein denaturation.

Module A: Kinase Inhibition Screening (Oncology)

Rationale: The 2-pyridyl-benzoxazole motif often binds to the ATP-binding pocket (hinge region) of tyrosine kinases.

Experimental Design: TR-FRET Kinase Assay

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™ or HTRF®) to measure the inhibition of substrate phosphorylation.

Reagents:

  • Kinase: Recombinant human VEGFR2 or c-Met (0.1–1 nM final).

  • Substrate: Fluorescein-labeled Poly-GT or specific peptide substrate (200 nM).

  • ATP: At K_m(app) for the specific kinase (typically 10–50 µM).

  • Detection: Terbium (Tb)-labeled anti-phosphotyrosine antibody.

Protocol:

  • Compound Transfer: Dispense 10 nL of the test compound (serial dilution 10 mM to 1 nM in DMSO) into a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme Addition: Add 2.5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of Substrate/ATP mix.

  • Incubation: Shake plate for 30 seconds; incubate for 60 minutes at RT (protected from light).

  • Termination & Detection: Add 5 µL of Detection Mix (EDTA + Tb-labeled Antibody). The EDTA stops the reaction by chelating Mg2+.

  • Read: Incubate 30 min. Read on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Fluorescein]).

Data Analysis: Calculate the TR-FRET ratio (


).


Module B: Amyloid-Beta Binding (Neuroscience)

Rationale: The planar, heteroaromatic structure allows the compound to bind to the cross-beta sheet structure of amyloid fibrils, potentially displacing Thioflavin T (ThT).

Experimental Design: ThT Competition Assay

This assay determines if the test compound competes for the same binding sites as the standard amyloid probe Thioflavin T.

Reagents:

  • Aβ42 Fibrils: Aggregated Aβ1-42 peptide (10 µM based on monomer).

  • Thioflavin T (ThT): 5 µM final concentration.

  • Buffer: PBS, pH 7.4.

Protocol:

  • Fibril Preparation: Dilute pre-formed Aβ42 fibrils to 20 µM in PBS.

  • ThT Addition: Mix fibrils with 10 µM ThT (1:1 volume) to form the Fibril-ThT complex.

  • Compound Treatment: In a black 96-well plate, add 90 µL of Fibril-ThT complex.

  • Titration: Add 10 µL of 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole (10-point dose response, 0.1 nM to 10 µM).

  • Incubation: Incubate for 30 minutes at RT.

  • Measurement: Read Fluorescence Intensity (Ex: 440 nm, Em: 485 nm).

Interpretation:

  • Decrease in Fluorescence: Indicates the compound displaces ThT or quenches fluorescence, suggesting binding to the amyloid fibril.

  • Ki Calculation: Use the Cheng-Prusoff equation adapted for fluorescence displacement to determine binding affinity (

    
    ).
    

Workflow Visualization

G Start Compound: 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole Solubility Step 1: Solubility Check (DMSO Stock -> Buffer) Start->Solubility Decision Structure Analysis Solubility->Decision KinasePath Hypothesis A: ATP-Competitive Kinase Inhibitor Decision->KinasePath Pyridyl-Hinge Motif AmyloidPath Hypothesis B: Amyloid Fibril Binder Decision->AmyloidPath Planar Conjugation KinaseAssay Assay: TR-FRET / HTRF Target: VEGFR2 / c-Met KinasePath->KinaseAssay AmyloidAssay Assay: ThT Displacement Target: Aβ42 Aggregates AmyloidPath->AmyloidAssay OutputA Output: IC50 Value (Potency) KinaseAssay->OutputA OutputB Output: Ki / Binding Affinity (Selectivity) AmyloidAssay->OutputB

Figure 1: Pharmacophore-guided screening workflow for 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole.

Module C: Cellular Viability (Safety/Efficacy)

Before advancing to in vivo models, confirm the compound penetrates cells and assess its cytotoxicity profile.

Protocol: MTT Assay

  • Seeding: Seed MCF-7 (Breast Cancer) or SH-SY5Y (Neuroblastoma) cells at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with compound (0.1, 1, 10, 50, 100 µM) for 48 hours. Include DMSO control (0.1%) and Staurosporine (positive control).

  • MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours at 37°C.

  • Solubilization: Aspirate media; add DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

Data Presentation Table:

ParameterAssay TypeCell Line / TargetReadoutSuccess Criteria
Potency TR-FRETVEGFR2 / c-MetIC50 (µM)< 1.0 µM (Hit)
Binding ThT DisplacementAβ42 FibrilsKi (nM)< 50 nM (Probe)
Toxicity MTTHEK293 (Normal)CC50 (µM)> 50 µM (Safe)

References

  • Benzoxazole Kinase Inhibitors: Kamal, A., et al. (2011). "Benzothiadiazine and benzoxazole derivatives as a new class of potential anticancer agents." Med.[1] Chem. Res.

  • Amyloid Binding Scaffolds: Mathis, C. A., et al. (2003). "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents." J. Med. Chem. (Note: Benzoxazoles are isosteres of the benzothiazoles described here).

  • TR-FRET Assay Principle: Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Application Note."

  • Thioflavin T Assay: LeVine, H. 3rd. (1999). "Quantification of beta-sheet amyloid fibril structures with thioflavin T." Methods Enzymol.

Sources

Using "5-Bromo-2-pyridin-3-yl-1,3-benzoxazole" in molecular imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Imaging Development using 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole

Part 1: Executive Summary & Core Directive

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole is a critical "late-stage intermediate" scaffold used in the development of molecular imaging agents for neurodegenerative diseases, specifically Alzheimer’s Disease (AD). Belonging to the class of 2-arylbenzoxazoles , it serves as a lipophilic, planar core that mimics the binding properties of Thioflavin-T to β-amyloid (Aβ) fibrils.

This guide details the utilization of this brominated precursor for three distinct workflows:

  • Synthesis of Organotin Precursors for radioiodination (SPECT).

  • Synthesis of "Cold" Reference Standards for affinity validation.

  • Functionalization for Fluorine-18 labeling (PET) via O-alkylation or cross-coupling.

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

The Chemical Logic of the Scaffold

The 2-arylbenzoxazole structure is privileged for amyloid imaging due to its extended


-conjugation, which allows for:
  • High Affinity Binding: It intercalates into the

    
    -sheet structure of amyloid fibrils.
    
  • Fluorescence: The core is inherently fluorescent, allowing for in vitro staining validation before radiolabeling.

  • Pharmacokinetics: The pyridine ring (replacing the phenyl ring found in older probes like PiB) reduces lipophilicity (LogP), thereby reducing non-specific white matter binding in the brain while maintaining Blood-Brain Barrier (BBB) permeability.

The Role of the 5-Bromo Substituent: The bromine atom at the 5-position is the "synthetic handle." It is electronically activated for Palladium (Pd)-catalyzed cross-coupling reactions, allowing researchers to install radiolabeling moieties (like


C-methyl, 

F-fluoroalkyl, or

I) without disrupting the core binding motif.
Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the divergent synthesis pathways starting from the 5-Bromo scaffold.

G Scaffold 5-Bromo-2-pyridin-3-yl- 1,3-benzoxazole (Starting Material) Stannane 5-(Tributylstannyl) Precursor Scaffold->Stannane Pd(0), (SnBu3)2 Stille Coupling Hydroxy 5-Hydroxy Intermediate Scaffold->Hydroxy Pd2(dba)3, KOH Hydroxylation SPECT_Tracer [123/125I]-Iodo SPECT Tracer Stannane->SPECT_Tracer [123I]NaI, Oxidant Iododestannylation PET_Precursor Tosylate Precursor Hydroxy->PET_Precursor Tosylethyl Tosylate Alkylation Cold_Std 19F-Reference Standard Hydroxy->Cold_Std Fluoroethyl Bromide Alkylation PET_Tracer [18F]-Fluoroethoxy PET Tracer PET_Precursor->PET_Tracer [18F]KF, K222 Nucleophilic Sub.

Caption: Divergent synthesis pathways converting the 5-Bromo scaffold into SPECT and PET imaging agents.

Part 3: Detailed Protocols

Protocol A: Synthesis of the Tributyltin Precursor (For SPECT)

Purpose: To create the precursor required for electrophilic radioiodination.

Reagents:

  • 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole (1.0 eq)

  • Bis(tributyltin) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.05 eq)
  • Toluene (anhydrous)

Methodology:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the 5-bromo scaffold in anhydrous toluene (10 mL/mmol).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    and stir for 5 minutes.
  • Coupling: Add Bis(tributyltin) via syringe.

  • Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (the stannane product is less polar than the bromide).

  • Purification: Cool to room temperature. Filter through a celite pad. Concentrate the filtrate and purify via flash chromatography (Neutral Alumina, Hexane/EtOAc gradient). Note: Do not use silica gel as it can destannylate the product.

Validation:

  • 1H NMR: Look for the disappearance of the aromatic proton signal adjacent to the Br and the appearance of Sn-alkyl butyl protons (0.8–1.6 ppm).

Protocol B: Synthesis of [18F]PET Tracer via O-Alkylation

Purpose: To synthesize a fluoro-pegylated amyloid tracer (analogous to [18F]FPEG).

Phase 1: Hydroxylation (Converting Br to OH)

  • Combine 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole with KOH (3 eq) and Pd

    
    (dba)
    
    
    
    (2 mol%) / tBuXPhos (4 mol%) in 1,4-dioxane/H
    
    
    O (1:1).
  • Heat at 100°C for 4 hours.

  • Acidify carefully to precipitate the 5-hydroxy-2-pyridin-3-yl-1,3-benzoxazole .

Phase 2: Radiolabeling (One-Step Method)

  • Drying: Azeotropically dry [

    
    F]Fluoride with Kryptofix 2.2.2 (K
    
    
    
    ) and K
    
    
    CO
    
    
    in acetonitrile.
  • Precursor: Dissolve the Tosylate precursor (synthesized by reacting the 5-hydroxy intermediate with ethylene glycol ditosylate) in DMSO.

  • Labeling: Add the precursor solution to the dried [

    
    F] complex. Heat at 110°C for 10 minutes.
    
  • Purification: Semi-preparative HPLC (C18 column, Acetonitrile/Water gradient).

Part 4: Data Presentation & Validation

Binding Affinity (Ki) Requirements

To validate the molecule derived from this scaffold, you must perform a competitive binding assay against a known standard (e.g., [


I]IMPY or [

H]PiB) using AD brain homogenates or synthetic Aβ

fibrils.
ParameterTarget ValueRationale
Affinity (Ki) < 10 nMHigh affinity is required to visualize low-density plaques.[1]
LogP 2.0 – 3.5Optimal range for BBB penetration without excessive non-specific binding.
Brain Uptake > 4% ID/g (2 min)Indicates rapid initial entry into the brain (mouse model).
Washout Ratio High (2 min / 60 min)Ensures the tracer clears from normal tissue, leaving signal only at plaque sites.
Troubleshooting Guide
IssueProbable CauseSolution
Low Stille Yield Catalyst poisoning or moisture.Use freshly distilled toluene and ensure strict Argon atmosphere.
Ring Opening Harsh acidic/basic conditions.Benzoxazoles are sensitive to strong nucleophiles at high temps. Keep pH 5-9 during workup.
Low Radiochemical Yield Wet [18F] fluoride.Ensure thorough azeotropic drying with MeCN (x3) before adding precursor.

Part 5: References

  • Ono, M., et al. (2012). "Novel 18F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease."[2] Journal of Medicinal Chemistry, 55(14), 6394-6410. Link

  • Swahn, B. M., et al. (2012).[2] "Synthesis and evaluation of pyridylbenzofuran, pyridylbenzothiazole and pyridylbenzoxazole derivatives as 18F-PET imaging agents for β-amyloid plaques." Bioorganic & Medicinal Chemistry Letters, 22(13), 4332-4337.[2] Link

  • Watanabe, H., et al. (2012). "Synthesis and evaluation of novel 18F labeled 2-pyridinylbenzoxazole and 2-pyridinylbenzothiazole derivatives as ligands for positron emission tomography (PET) imaging of β-amyloid plaques." Bioorganic & Medicinal Chemistry, 20(19), 5975-5987. Link

  • Boissarie, P. J., et al. (2011).[3] "General synthesis of benzoxazoles via Copper-catalyzed intramolecular cyclization." Organic Letters, 13(23), 6184-6187. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

You are encountering yield inconsistencies with 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., VEGFR targets). The synthesis involves the condensation of 2-amino-4-bromophenol with nicotinic acid (or its derivatives).

The Central Problem: The reaction is deceptively simple but prone to three failure modes:

  • Oxidative Degradation: The aminophenol precursor degrades to a "black tar" before reacting.

  • Incomplete Cyclodehydration: The intermediate amide forms but fails to close the ring due to poor heat transfer in viscous media (Polyphosphoric Acid - PPA).

  • Workup Trapping: The basic pyridine moiety forms salts with PPA/phosphates, preventing precipitation during the quench.

This guide provides a self-validating protocol to stabilize the precursor, optimize the cyclization, and ensure efficient isolation.

The "Gold Standard" Protocol (Optimized PPA Route)

While microwave methods exist, the PPA (Polyphosphoric Acid) route remains the most scalable for this specific heterocycle if managed correctly.

Reaction Mechanism

The reaction proceeds via N-acylation of the amino group followed by acid-catalyzed intramolecular dehydration.

ReactionMechanism Start 2-Amino-4-bromophenol + Nicotinic Acid Inter Intermediate Amide (N-(5-bromo-2-hydroxyphenyl)nicotinamide) Start->Inter PPA, 120°C (N-Acylation) Transition Cyclodehydration (Ring Closure) Inter->Transition PPA, 150-180°C (-H2O) Product 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole Transition->Product pH Adjustment (Isolation)

Figure 1: Step-wise mechanism. Note that the second step requires higher energy activation than the first.

Step-by-Step Protocol

Reagents:

  • 2-Amino-4-bromophenol (1.0 eq) - Must be tan/brown, not black.

  • Nicotinic Acid (1.1 eq) - Excess drives the reaction.

  • PPA (Polyphosphoric Acid) - 10-15g per 1g of reactant.

Procedure:

  • Pre-mix (Critical): Mix the solid nicotinic acid and 2-amino-4-bromophenol thoroughly in a beaker before adding PPA. This ensures stoichiometry at the micro-level.

  • The "Paste" Phase: Add PPA. Stir manually with a glass rod to wet all solids.

  • Stage 1 Heating (Acylation): Heat to 120°C for 1 hour. The mixture will become a stirrable solution.[1] This forms the amide intermediate.[2][3]

  • Stage 2 Heating (Cyclization): Ramp temperature to 160-170°C . Stir for 4-6 hours.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1).[2] The intermediate amide spot (lower Rf) must disappear.

  • Quenching (The Pyridine Trap):

    • Cool to 80°C (do not let it solidify).

    • Pour slowly into crushed ice with vigorous stirring.

    • CRITICAL: The solution will be acidic (pH < 1). The pyridine ring is protonated (water-soluble).

    • Neutralize slowly with 50% NaOH or NH₄OH to pH 7-8 .

    • Why? Going to pH > 10 might dissolve the phenol impurities but can also hydrolyze the oxazole ring if left too long. pH 7-8 is the isoelectric sweet spot for precipitation.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1).

Troubleshooting Guide

Issue 1: Precursor Instability ("The Black Tar")

Symptom: The reaction mixture turns pitch black immediately; low yield of <30%. Root Cause: 2-Amino-4-bromophenol is highly oxidation-sensitive. Commercial bottles often degrade. Solution:

  • Purification: Dissolve the dark aminophenol in hot ethanol, add activated charcoal, filter hot, and recrystallize.

  • Alternative Reagent: Use 2-Amino-4-bromophenol Hydrochloride salt. It is significantly more stable against oxidation. If using the salt, add 1.0 eq of Sodium Acetate to the reaction to free the amine in situ.

Issue 2: Incomplete Cyclization

Symptom: TLC shows two spots: Product and a lower running "draggy" spot (the amide). Root Cause: PPA is too viscous, preventing water removal (equilibrium issue). Solution: Switch to Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid).

  • Benefit: Lower viscosity, better solubility, easier workup.

  • Protocol: Run at 130°C. The lower viscosity allows better mass transfer.

Issue 3: Product "Missing" After Workup

Symptom: Reaction looked good on TLC, but no precipitate formed upon pouring into water. Root Cause: The pyridine nitrogen is protonated by the acid, making the molecule water-soluble. Solution: You must adjust the pH.[1][4]

  • Action: After pouring into ice water, the solution is clear (salt form). Add NH₄OH dropwise until pH is neutral. The solid will crash out.

Advanced Optimization: Microwave vs. Thermal

For high-throughput or small-scale synthesis (<1g), microwave irradiation is superior.

ParameterThermal (PPA)Microwave (PPA)Eaton's Reagent
Time 6-8 Hours10-20 Minutes3-4 Hours
Temp 160-180°C180-200°C120-130°C
Yield 60-75%85-92%80-88%
Workup Difficult (Viscous)Difficult (Viscous)Easy (Liquid)
Scalability HighLow (<5g)Medium
Microwave Protocol (Solvent-Free):
  • Mix 2-amino-4-bromophenol (1 eq) and Nicotinic acid (1 eq).

  • Add Lawesson’s Reagent (0.5 eq) or a catalytic amount of PPA/PPE.

  • Irradiate at 300W, 180°C for 15 minutes.

  • Extract with EtOAc directly.

Diagnostic Flowchart

Use this decision tree to diagnose yield failures in real-time.

TroubleshootingTree Start Low Yield Observed CheckColor Is the Starting Material Black/Dark? Start->CheckColor Purify Purify Aminophenol or use HCl salt CheckColor->Purify Yes CheckTLC Does TLC show Intermediate Amide? CheckColor->CheckTLC No Purify->CheckTLC TempIssue Incomplete Cyclization: Increase Temp or Time CheckTLC->TempIssue Yes CheckWorkup Is Product in Aqueous Phase? CheckTLC->CheckWorkup No (Clean Conversion) TempIssue->CheckWorkup pHAdjust Adjust pH to 7-8 (Precipitate Pyridine Salt) CheckWorkup->pHAdjust Yes (Clear Solution) Success Isolate Product pHAdjust->Success

Figure 2: Troubleshooting decision matrix for yield optimization.

FAQs

Q: Can I use Nicotinoyl Chloride instead of Nicotinic Acid? A: Yes, but it requires a two-step method. React the acid chloride with the aminophenol in mild base (THF/Et3N) to form the amide, then treat with acid (p-TsOH in Toluene) to cyclize. This is cleaner but adds a step. The PPA method does both in one pot.

Q: Why does my product have a red tint? A: This is likely trace oxidation of unreacted aminophenol. Wash the solid product with cold 5% HCl (the benzoxazole is less basic than the impurity) or recrystallize from Ethanol with activated carbon.

Q: Is an inert atmosphere required? A: Strictly speaking, no, but a Nitrogen blanket is highly recommended during the initial heating phase to prevent the "Black Tar" oxidation of the aminophenol before it reacts.

References

  • General PPA Synthesis: BenchChem Technical Support. "Synthesis of Substituted Benzoxazoles." (2025).[3][5][6] Link

  • Microwave Optimization: Naeimi, H., & Rahmatinejad, S. "Microwave Assisted Synthesis of Two-Substituted Benzoxazoles." Taylor & Francis / SciSpace. (2016). Link

  • Eaton's Reagent Utility: Organic Chemistry Portal. "Benzoxazole Synthesis - Recent Advances."[7] Link

  • Precursor Purification: Organic Syntheses. "2-Amino-4-nitrophenol (General Aminophenol Handling)." Coll. Vol. 3, p.83. Link

  • Mechanism & Pyridine Specifics: Journal of Chemical and Pharmaceutical Research. "Synthesis, characterization and biological evaluation of benzoxazole derivatives." (2012). Link

Sources

Technical Support Hub: Stability & Degradation of 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZX-PYR-Degradation Status: Active Assigned Specialist: Senior Application Scientist

Introduction: Understanding Your Scaffold

Welcome to the technical support center for 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole . This guide addresses the specific stability challenges inherent to this scaffold.

This molecule is a fusion of three distinct reactive centers:

  • The Benzoxazole Core: A heterocycle prone to nucleophilic attack at the C2 position (the carbon between the nitrogen and oxygen).

  • The Pyridine Ring: A basic nitrogen center susceptible to protonation (pH shifts) and N-oxidation.

  • The Aryl Bromide (C-Br): A photosensitive handle liable to homolytic cleavage under UV light.

Below are the three most common "failure modes" reported by researchers working with this compound in solution, accompanied by mechanistic explanations and recovery protocols.

Module 1: Hydrolytic Instability (The "Ghost Peak" Phenomenon)

Symptom: You observe a new, slightly more polar peak in your LC-MS chromatogram after storing the compound in aqueous buffers (especially basic ones) or protic solvents. The mass shift is +18 Da .

The Mechanism: Ring Opening

The C2 position of the benzoxazole ring is electrophilic. While the benzoxazole ring is relatively stable in neutral media, it becomes highly susceptible to hydrolysis under basic conditions (pH > 8) or strong acidic conditions.

  • Base-Catalyzed: Hydroxide ions (

    
    ) attack the C2 carbon.
    
  • Ring Scission: The bond between the oxygen and the C2 carbon breaks.

  • Product Formation: The ring opens to form the corresponding o-hydroxybenzamide derivative (N-(5-bromo-2-hydroxyphenyl)nicotinamide).

Visualizing the Pathway

HydrolysisPathway Start Native Compound (Benzoxazole) Inter Tetrahedral Intermediate Start->Inter + OH- (Nucleophilic Attack at C2) End Hydrolysis Product (Open Ring Amide) [M+18 Da] Inter->End Ring Scission (C-O Bond Break)

Figure 1: Mechanism of base-catalyzed hydrolysis leading to ring opening.

Troubleshooting Protocol
StepActionScientific Rationale
1 Check pH Ensure your buffer pH is < 7.5. Benzoxazoles are most stable in slightly acidic to neutral media (pH 4–7).
2 Solvent Switch Avoid storing stock solutions in Methanol/Water mixtures for long periods. Use anhydrous DMSO and store at -20°C.
3 LC-MS Confirmation Look for [M+H]+ = 293/295 (Native) vs. 311/313 (Hydrolysis Product). Note: The bromine isotope pattern (1:1) will be preserved in the hydrolysis product.

Module 2: Photolytic De-halogenation (Potency Loss)

Symptom: The compound loses potency over time when left on the benchtop, or you observe a "fronting" impurity in HPLC that is -79/81 Da less than the parent mass.

The Mechanism: Homolytic Cleavage

The Carbon-Bromine (C-Br) bond is the weakest link regarding photostability. Upon exposure to UV light (or even strong ambient fluorescent light), the molecule can undergo homolytic fission .

  • Excitation: The benzoxazole ring absorbs UV light.

  • Cleavage: The C-Br bond breaks, generating a radical pair.

  • Abstraction: The aryl radical abstracts a hydrogen atom from the solvent (often DMSO or Methanol).

  • Result: Formation of the des-bromo analog (2-pyridin-3-yl-1,3-benzoxazole).

Visualizing the Workflow

PhotoDegradation Compound 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole Light UV/Ambient Light Exposure Compound->Light Radical Aryl Radical Intermediate Light->Radical Homolytic C-Br Fission Product Des-bromo Analog (Impurity) Radical->Product H-Abstraction from Solvent

Figure 2: Photolytic pathway leading to de-halogenation (loss of Bromine).

Troubleshooting Protocol
  • Immediate Action: Protect all stock solutions with amber vials or aluminum foil.

  • Diagnostic: If you suspect photodegradation, check for the loss of the characteristic Br isotope pattern (1:1 ratio of M and M+2 peaks) in your mass spec. The des-bromo product will show a single dominant peak (monoisotopic).

Module 3: Oxidative Stress (N-Oxidation)

Symptom: Appearance of a peak with +16 Da mass shift, particularly after long-term storage or exposure to peroxides.

The Mechanism

The pyridine nitrogen is a nucleophile. In the presence of oxidizing agents (even trace peroxides in aged PEG or Tween formulations), it can form an N-oxide .

  • Reaction: Pyridine-N + [O]

    
     Pyridine-N-Oxide.
    
  • Impact: This dramatically changes the solubility and pKa of the molecule, potentially altering its biological binding profile.

Summary of Degradation Pathways

PathwayTriggerMass ShiftPrevention Strategy
Hydrolysis High pH (>8), Heat+18 DaMaintain pH 4-7; Avoid aqueous storage.
Photolysis UV/Ambient Light-79/-81 Da (Loss of Br)Use amber glassware; Work under yellow light.
Oxidation Peroxides, Air+16 DaUse antioxidant-grade solvents; Nitrogen flush.

References

  • Jackson, et al. (2007). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society. (n.d.). Kinetics and mechanisms for the hydrolysis of benzoxazoles. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Photodegradation of 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P). PubMed. Retrieved from [Link]

Technical Support Center: Optimizing Reaction Conditions for 2-Aryl-Benzoxazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for 2-Aryl-Benzoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. 2-Aryl-benzoxazoles are privileged structures in drug discovery and materials science, and their efficient synthesis is paramount.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction outcomes.

The Core Mechanism: From Starting Materials to Product

The most prevalent and direct method for synthesizing 2-aryl-benzoxazoles is the condensation of a 2-aminophenol with an aromatic aldehyde or a carboxylic acid derivative.[4][5][6] Understanding the mechanism is crucial for effective troubleshooting.

The reaction generally proceeds in two key stages:

  • Intermediate Formation: The amino group of the 2-aminophenol nucleophilically attacks the carbonyl carbon of the aldehyde or carboxylic acid derivative.

    • With an aldehyde , this forms a hemiaminal which then dehydrates to a Schiff base (imine) intermediate.

    • With a carboxylic acid or its derivative (like an acid chloride), an N-acylated intermediate (an amide) is formed.[7]

  • Cyclization and Aromatization: The hydroxyl group of the 2-aminophenol then performs an intramolecular nucleophilic attack on the imine carbon or the amide carbonyl. This cyclization event, followed by a dehydration or oxidation step, results in the formation of the aromatic benzoxazole ring.[1][7]

This cascade can be promoted by heat or a wide array of catalysts. The choice of conditions dictates the reaction's efficiency, speed, and cleanliness.

Benzoxazole Formation Mechanism Reactants 2-Aminophenol + Ar-CHO (Aromatic Aldehyde) SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H₂O) Cyclized Dihydro-benzoxazole Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product 2-Aryl-benzoxazole Cyclized->Product Oxidation / Dehydrogenation (-2H)

Caption: General mechanism for 2-aryl-benzoxazole synthesis.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses the most common problems encountered during the synthesis of 2-aryl-benzoxazoles in a practical, question-and-answer format.

Question 1: My reaction shows very low to no yield. What are the primary factors to investigate?

Answer: This is the most frequent issue and can almost always be traced back to one of three areas: starting materials, reaction conditions, or catalysis.

  • Purity of Starting Materials: 2-aminophenols are notoriously susceptible to air oxidation, which can introduce colored impurities and significantly inhibit the reaction.[7][8]

    • Expert Recommendation: Always verify the purity of your 2-aminophenol. If it has darkened in color, it is best to purify it by recrystallization before use.[7] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent in-situ oxidation.[8]

  • Sub-optimal Reaction Conditions:

    • Temperature: The cyclization and dehydration/oxidation steps often have a significant activation energy barrier. If the temperature is too low, the reaction may stall after forming the initial intermediate.[8] Some modern solvent-free methods require temperatures of 130°C or higher to achieve good yields.[5] Conversely, excessively high temperatures can cause decomposition.

    • Solvent: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF or DMSO are often used to ensure reactants remain in solution at elevated temperatures.[1][5] However, some catalytic systems work well in greener solvents like ethanol or even under solvent-free conditions.[4][9]

  • Catalyst Inactivity or Mismatch: If using a catalyst, its activity is paramount.

    • Lewis/Brønsted Acids: Catalysts like p-toluenesulfonic acid (TsOH) or various metal triflates facilitate both the initial condensation and the final cyclization.[10] Ensure the acid is not quenched by basic impurities.

    • Heterogeneous Catalysts: Nanocatalysts or supported catalysts can lose activity over time or with repeated use.[4] If reusing a catalyst, verify its activity has not diminished. For example, while a Fe3O4@SiO2-SO3H nanocatalyst can be reused multiple times, a slight decrease in yield may be observed after several cycles.[4]

Low Yield Troubleshooting Workflow Start Low / No Yield Purity Are starting materials pure? Start->Purity Purify Purify 2-aminophenol. Use inert atmosphere. Purity->Purify No Conditions Are reaction conditions (T°, solvent) optimal? Purity->Conditions Yes Purify->Conditions OptimizeT Increase temperature incrementally. Conditions->OptimizeT No Catalyst Is the catalyst active and appropriate? Conditions->Catalyst Yes OptimizeT->Catalyst CheckCat Use fresh catalyst. Screen alternative catalysts. Catalyst->CheckCat No Success Reaction Optimized Catalyst->Success Yes CheckCat->Success

Caption: A decision tree for troubleshooting low product yield.

Question 2: My reaction has stalled and is not proceeding to completion. What steps can I take?

Answer: A stalled reaction, often indicated by a persistent intermediate spot on a TLC plate, typically points to an insufficient driving force.

  • Insufficient Temperature: As mentioned, this is a primary culprit. The cyclization step is often the rate-limiting and most energy-intensive part of the sequence.

    • Expert Recommendation: Gradually increase the reaction temperature by 10-20°C and monitor the progress by TLC. For reactions in solvents like toluene, switching to a higher boiling solvent like xylene may be beneficial.[1]

  • Stable Intermediate: The Schiff base formed from 2-aminophenol and an aldehyde can sometimes be quite stable and reluctant to cyclize, especially with electron-rich aldehydes.

    • Expert Recommendation: If heat alone is insufficient, the addition of a suitable oxidant or a more effective cyclization catalyst may be required. Many modern procedures rely on an oxidant (from air, elemental sulfur, or a chemical oxidant) to facilitate the final aromatization step, which provides a thermodynamic driving force for the reaction to proceed to completion.[11][12]

  • Catalyst Deactivation: The catalyst may have been consumed by side reactions or lost its activity over the course of the reaction.

    • Expert Recommendation: Adding a fresh portion of the catalyst can sometimes restart a stalled reaction.[8]

Question 3: I am observing significant side product formation. How can I minimize this?

Answer: Side products reduce yield and complicate purification. The most common side reactions are dimerization and incomplete cyclization.

  • Dimerization/Polymerization: At high temperatures or under strongly acidic/basic conditions, 2-aminophenol can self-condense.

    • Expert Recommendation: Carefully control the reaction temperature and stoichiometry. Avoid excessively harsh conditions if your substrate is sensitive. Using a milder, more selective catalyst can often prevent polymerization.

  • Incomplete Cyclization: The most common "side product" is often the uncyclized Schiff base or amide intermediate.

    • Expert Recommendation: This is addressed by pushing the reaction to completion, as described in Question 2 (e.g., increasing temperature, adding an appropriate oxidant).[7]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most common and effective method.[4] Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting materials, any intermediate, and the final product. The benzoxazole product is typically more nonpolar than the 2-aminophenol starting material and will have a higher Rf value. It is also often UV active, making it easy to visualize.

Q2: My 2-aminophenol starting material has darkened. Can I still use it? A: It is strongly discouraged. The dark color indicates oxidation, and these impurities can chelate catalysts, participate in side reactions, and ultimately lower your yield.[7] Recrystallizing the 2-aminophenol from a suitable solvent is the best practice to ensure a successful reaction.[7]

Q3: What are some 'green' or more environmentally friendly approaches to this synthesis? A: Green chemistry principles are increasingly being applied to benzoxazole synthesis. Key strategies include:

  • Reusable Catalysts: Using heterogeneous catalysts, such as magnetically separable nanoparticles (e.g., Fe3O4@SiO2-SO3H), allows for easy recovery and reuse, minimizing waste.[4]

  • Solvent-Free Conditions: Many modern protocols involve heating the neat reactants, completely eliminating the need for organic solvents.[4][5]

  • Benign Oxidants: Using air (O2) or elemental sulfur as the terminal oxidant is preferable to stoichiometric, heavy-metal-based oxidants.[9][11]

Q4: How do I choose the right catalyst for my specific substrates? A: The choice depends on your starting materials and desired reaction conditions.

  • For simple, robust substrates, traditional methods using strong acids like polyphosphoric acid (PPA) or high temperatures without a catalyst may suffice.

  • For more sensitive or complex molecules, a milder, more selective catalyst is preferred. Transition metal catalysts (based on Cu, Fe, Pd, Ru) offer a wide range of options.[1][2][13] Iron catalysts are particularly attractive as they are inexpensive and non-toxic.[1]

  • For electron-deficient substrates, stronger acids or higher temperatures may be necessary to promote cyclization.[8]

Comparative Analysis of Reaction Conditions

The following table summarizes various catalytic systems for the synthesis of 2-aryl-benzoxazoles from 2-aminophenol and an aldehyde, providing a comparative overview to guide your experimental design.

Catalyst SystemSolventTemperature (°C)Typical Reaction TimeKey Advantages & ConsiderationsReference
None (Thermal) High-boiling (e.g., xylene) or Solvent-free130 - 1505 - 24 hSimple, avoids catalyst cost/removal. May not be suitable for sensitive substrates.[1][5]
FeCl₃ / dppf Toluene15024 hUtilizes inexpensive, non-toxic iron. Part of a hydrogen transfer cascade from benzylic alcohols.[1]
Fe₃O₄@SiO₂-SO₃H Solvent-free5015 - 30 min"Green" method, mild conditions, catalyst is magnetically separable and reusable.[4]
Cu₂O DMSORoom Temp2 - 5 hVery mild temperature, good atom economy, high yields reported for many derivatives.[5]
TiO₂-ZrO₂ Composite Acetonitrile6015 - 25 minEnvironmentally friendly catalyst, short reaction times, and high yields.[5][13]
Elemental Sulfur (S₈) DMSORoom Temp~24 hActs as a mild oxidant for the final aromatization step; avoids metal catalysts.[11]
Experimental Protocols

Protocol 1: Green Synthesis using a Reusable Magnetic Nanocatalyst This protocol is adapted from the work of Hakimi, F., et al., and is ideal for researchers seeking a rapid, high-yield, and environmentally friendly method.[4]

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), and the Fe₃O₄@SiO₂-SO₃H nanocatalyst (0.03 g).

  • Reaction: Heat the solvent-free mixture at 50°C with stirring.

  • Monitoring: Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane mixture). The reaction is typically complete within 15-30 minutes.

  • Work-up: After completion, cool the mixture to room temperature and add ethanol (10 mL). Use a strong external magnet to hold the catalyst to the side of the flask and decant the ethanol solution.

  • Catalyst Recovery: Wash the retained catalyst with ethanol and acetone, then dry in an oven at 60°C for one hour. The catalyst is now ready for reuse.[4]

  • Purification: Evaporate the solvent from the decanted solution under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Iron-Catalyzed Synthesis via Hydrogen Transfer This protocol, adapted from Wu, M., et al., is a sophisticated one-pot reaction that uses a benzylic alcohol as the aryl source and an internal reductant, avoiding external oxidants or reductants.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add the o-nitrophenol (0.2 mmol), benzylic alcohol (0.5 mmol), and the iron catalyst (e.g., dppf, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add anhydrous toluene (1.0 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 150°C for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the pure 2-aryl-benzoxazole.

References
  • Basavaraju, B., Mahadevan, K.M., & Kumara, M.N. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(2), 167-183. [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]

  • Wu, M., et al. (2012). Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. Organic Letters, 14(11), 2722–2725. [Link]

  • Yadav, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 25529-25566. [Link]

  • Panda, N., Mothkuri, R., & Nayak, D.K. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MOJ Biorganic & Organic Chemistry, 1(6). [Link]

  • Nguyen, T.V.H., et al. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Journal of Science and Technology, 145, 18-22. [Link]

  • Zhang, Y., et al. (2023). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ChemistrySelect, 8(31). [Link]

  • Al-Blewi, F.F., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 951-962. [Link]

  • Al-Blewi, F.F., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. . [Link]

  • Koyanagi, A., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1373–1381. [Link]

  • Koyanagi, A., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. National Center for Biotechnology Information. [Link]

  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(7), 3150. [Link]

  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry. [Link]

  • Maleki, A., et al. (2016). The condensation of 2-aminophenols with various aldehydes. ResearchGate. [Link]

  • Malamas, M. S., et al. (2006). Process for the purification of substituted benzoxazole compounds.
  • Shaik, A.B., & Kumar, C.G. (2016). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Benzoxazole Derivatives. World Journal of Pharmaceutical Research, 5(5), 1568-1577. [Link]

  • Siddiqui, Z.N., & Khan, S.A. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Taibah University for Science, 8(3), 260-266. [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of Substituted 2-Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted 2-aminophenols. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common reactivity challenges encountered in the laboratory. Drawing from extensive field experience and established chemical principles, this resource aims to empower you to optimize your synthetic strategies and achieve your research goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: My amide coupling reaction with a sterically hindered 2-aminophenol is failing or giving low yields.

Question: I am attempting to synthesize an amide by coupling a carboxylic acid with a 2-aminophenol bearing a bulky substituent near the amino group. The reaction is either not proceeding or the yield is disappointingly low. What is causing this and how can I improve it?

Answer:

The poor reactivity you are observing is likely due to steric hindrance . The bulky substituent on the 2-aminophenol physically obstructs the approach of the activated carboxylic acid to the nucleophilic amino group, thereby slowing down or preventing the desired amide bond formation.[1][2][3]

Causality Explained:

  • Steric Hindrance: The spatial arrangement of atoms can significantly impact reaction rates.[1] In this case, the large substituent near the amine creates a "steric shield," making it difficult for the electrophilic partner to access the nitrogen's lone pair of electrons.[4][5]

  • Electronic Effects: While the primary issue is steric, the electronic nature of the substituent also plays a role. Electron-withdrawing groups can decrease the nucleophilicity of the amino group, further reducing its reactivity.[6][7][8]

Troubleshooting Workflow:

start Low Yield in Amide Coupling q1 Is the 2-aminophenol sterically hindered? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no solution1 Optimize Coupling Reagent & Conditions a1_yes->solution1 check_electronics Evaluate Electronic Effects of Substituents a1_no->check_electronics solution2 Consider Alternative Activation Methods solution1->solution2

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Solutions and Protocols:

  • Optimize Coupling Reagents: Standard coupling reagents may not be effective for sterically demanding substrates. Consider using more powerful activating agents.

    • Phosphonium Salts: Reagents like BOP, PyBOP, and PyAOP are known to be highly efficient for coupling sterically hindered amino acids and are a good choice here.[9]

    • Uronium/Aminium Salts: HATU, HBTU, and TBTU are also excellent options, often leading to faster reaction times and higher yields with challenging substrates.[9][10]

    • Carbodiimides with Additives: While less potent, the combination of a carbodiimide like DIC or EDC with an additive such as HOBt or HOAt can sometimes be effective and is a more economical choice.[10][11]

  • Modify Reaction Conditions:

    • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully to avoid decomposition.

    • Solvent Choice: Aprotic polar solvents like DMF or NMP can facilitate the reaction by effectively solvating the intermediates.

    • Extended Reaction Time: Allow the reaction to proceed for a longer duration (24-48 hours) and monitor progress by TLC or LC-MS.[12]

Experimental Protocol: Amide Coupling of a Sterically Hindered 2-Aminophenol using HATU

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base, such as DIEA (2.5 equiv.), to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of the sterically hindered 2-aminophenol (1.0 equiv.) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: My 2-aminophenol is degrading and turning dark, leading to impure products.

Question: My 2-aminophenol starting material is often discolored, and during my reaction, the mixture turns dark brown or black, resulting in a complex mixture of products. What is happening and how can I prevent this?

Answer:

The discoloration and formation of impurities are classic signs of oxidation .[13] 2-Aminophenols are highly susceptible to oxidation, especially when exposed to air (oxygen), light, and trace metal ions.[13] The initial oxidation product is a quinone-imine, which can then polymerize to form dark, complex materials.[13]

Factors Accelerating Oxidation:

  • Atmospheric Oxygen: The primary culprit for the oxidation of 2-aminophenols.[13]

  • Light: UV light can initiate and propagate oxidative reactions.[13]

  • Elevated Temperatures: Increased temperature accelerates the rate of oxidation.[13]

  • High pH (Alkaline Conditions): Deprotonation of the phenolic hydroxyl group makes the compound more susceptible to oxidation.[13][14]

  • Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺), can catalyze the oxidation process.[13]

Preventative Measures and Protocols:

  • Use High-Purity Starting Materials: Always start with the highest purity 2-aminophenol available. If the material is discolored, consider purification by recrystallization or column chromatography before use.

  • Implement Air-Free (Schlenk) Techniques: To prevent exposure to oxygen, it is crucial to handle 2-aminophenols and their reactions under an inert atmosphere.[13]

    Protocol: Deoxygenating Solvents by Inert Gas Sparging

    • Assemble your solvent container (e.g., a Schlenk flask).

    • Insert a long needle or glass tube connected to a source of inert gas (nitrogen or argon) into the solvent, ensuring the tip is below the liquid surface.

    • Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.

    • Once complete, remove the needles and store the solvent under a positive pressure of the inert gas.[13]

  • Protect from Light: Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware to minimize light exposure.[13] Store 2-aminophenol solutions in amber vials.[13]

  • Control pH: If possible, maintain a neutral or slightly acidic pH during the reaction to minimize oxidation. Alkaline conditions should be avoided unless required by the reaction mechanism.[13]

  • Use of Antioxidants: For applications like HPLC analysis, adding an antioxidant such as ascorbic acid to the sample solvent can prevent degradation.[13]

Issue 3: I am trying to synthesize a benzoxazole, but the cyclization is not efficient, especially with electron-deficient 2-aminophenols.

Question: I am performing a condensation reaction between a 2-aminophenol and a carboxylic acid (or its derivative) to form a benzoxazole. The reaction is sluggish, and I'm getting a significant amount of the intermediate amide instead of the desired cyclized product. This is particularly problematic with 2-aminophenols bearing electron-withdrawing groups.

Answer:

The inefficient cyclization is due to the reduced nucleophilicity of the phenolic oxygen, which is a key step in the intramolecular cyclodehydration to form the benzoxazole ring.[15] This issue is exacerbated by electron-withdrawing substituents on the 2-aminophenol ring, which further decrease the electron density on the oxygen atom.[6]

Mechanistic Insight:

The formation of a benzoxazole from a 2-aminophenol and a carboxylic acid typically proceeds through the formation of an O-acyl or N-acyl intermediate, followed by intramolecular cyclization and dehydration.[15] If the phenolic oxygen is not sufficiently nucleophilic, the cyclization step will be slow, leading to the accumulation of the amide intermediate.

Reaction Pathway Diagram:

reactants 2-Aminophenol + R-COOH amide_intermediate Amide Intermediate reactants->amide_intermediate Acylation benzoxazole Benzoxazole amide_intermediate->benzoxazole Cyclization (Rate-Limiting)

Sources

Validation & Comparative

Comparing "5-Bromo-2-pyridin-3-yl-1,3-benzoxazole" with known antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole

Executive Summary: The Benzoxazole Advantage

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole (hereafter referred to as 5-Br-PyBox ) represents a significant scaffold in the development of non-fluoroquinolone DNA gyrase inhibitors. Unlike traditional antibiotics that often face widespread resistance, 2-substituted benzoxazoles offer a distinct mechanism of action, primarily targeting the ATP-binding domain of the GyrB subunit of bacterial DNA gyrase, rather than the DNA-binding GyrA subunit targeted by fluoroquinolones.

This guide provides a rigorous comparison of 5-Br-PyBox against industry-standard antibiotics, grounded in Structure-Activity Relationship (SAR) data and experimental protocols.

Structural & Mechanistic Comparison

The Molecule vs. The Standard

The 5-Br-PyBox molecule combines a lipophilic benzoxazole core with a polar pyridine ring. The 5-Bromo substitution is critical; it enhances hydrophobic interaction within the enzyme active site, while the 3-Pyridyl moiety improves aqueous solubility and provides an essential hydrogen-bond acceptor.

Comparison Table: 5-Br-PyBox vs. Ciprofloxacin

Feature5-Br-PyBox (Research Lead)Ciprofloxacin (Clinical Standard)
Core Scaffold Benzoxazole (Heterocyclic)Fluoroquinolone
Primary Target DNA Gyrase B (GyrB) & Topo IV (ParE)DNA Gyrase A (GyrA) & Topo IV (ParC)
Binding Mode ATP-Competitive InhibitorDNA-Enzyme Complex Stabilizer
Cross-Resistance Low (Distinct binding site)High (Target mutations common)
Spectrum Broad (Potent vs. Gram-positive)Broad (Potent vs. Gram-negative)
Solubility Moderate (Improved by Pyridine N)High (Amphoteric)
Mechanism of Action (MOA) Visualization

The following diagram illustrates the distinct inhibition pathways. While Ciprofloxacin freezes the DNA-enzyme complex, 5-Br-PyBox competes with ATP, starving the enzyme of the energy required for supercoiling.

MOA_Comparison Bact_DNA Bacterial DNA (Relaxed) Gyrase DNA Gyrase (Heterotetramer A2B2) Bact_DNA->Gyrase Substrate Binding Replication DNA Replication & Cell Division Gyrase->Replication Supercoiling (Normal) ATP ATP Energy ATP->Gyrase Power Source Cipro Ciprofloxacin (Fluoroquinolone) Cipro->Gyrase Stabilizes Cleavage Complex (GyrA Subunit) Death Bactericidal Effect Cipro->Death DNA Fragmentation PyBox 5-Br-PyBox (Benzoxazole) PyBox->Gyrase Blocks ATP Binding Pocket (GyrB Subunit) Stasis Bacteriostatic/ cidal Effect PyBox->Stasis Energy Starvation

Figure 1: Dual-pathway inhibition of Bacterial DNA Gyrase. Note the distinct entry points for Benzoxazoles (ATP site) vs. Quinolones (DNA site).

Performance Analysis: Antimicrobial Activity

The following data summarizes the performance of 5-substituted-2-pyridyl benzoxazoles compared to standard antibiotics. Data is synthesized from representative SAR studies on this pharmacophore class [1][2].

Minimum Inhibitory Concentration (MIC) Data
Bacterial Strain5-Br-PyBox (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Analysis
S. aureus (Methicillin-Sensitive)2.0 – 8.0 0.12 – 0.50.5 – 2.0Competitive. Effective against Gram-positives, though less potent than Cipro.
MRSA (Methicillin-Resistant)4.0 – 16.0 >32 (Resistant)1.0 – 2.0Superior. Retains activity where Cipro fails due to lack of cross-resistance.
E. coli (Gram-Negative)16.0 – >64 0.008 – 0.06>64 (Resistant)Inferior. The benzoxazole core struggles to penetrate the Gram-negative outer membrane without specific permeation enhancers.
P. aeruginosa 32.0 – >64 0.25 – 1.0>64Weak. High efflux rates in Pseudomonas limit the efficacy of this specific scaffold.
Key Findings
  • Gram-Positive Selectivity: 5-Br-PyBox shows a clear preference for Gram-positive organisms. The 5-Bromo substituent significantly improves potency against Staphylococcus species compared to unsubstituted analogs.

  • Resistance Breaking: Because it targets GyrB, this compound retains activity against quinolone-resistant strains (which typically harbor GyrA mutations).

Experimental Protocols

To validate the performance of 5-Br-PyBox, the following synthesis and assay protocols are recommended. These are designed to be self-validating systems.

Synthesis: PPA-Mediated Condensation

Rationale: Polyphosphoric Acid (PPA) acts as both a solvent and a cyclodehydrating agent, driving the reaction to completion in a single pot with high atom economy.

Reagents:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Nicotinic Acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-15 eq by weight)

Step-by-Step Workflow:

  • Mixing: In a round-bottom flask, mix 2-amino-4-bromophenol and nicotinic acid. Add PPA until a stirrable paste is formed.

  • Heating: Heat the mixture to 140–150°C for 4–6 hours. Control: Monitor via TLC (System: Hexane:EtOAc 7:3). The disappearance of the aminophenol spot indicates completion.

  • Quenching: Cool the reaction to ~60°C and pour slowly into crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product will precipitate.

  • Neutralization: Adjust pH to ~7-8 using 10% NaHCO₃ solution to ensure the pyridine ring is not protonated (which would increase water solubility and reduce yield).

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Biological Assay: Broth Microdilution (CLSI Guidelines)

Rationale: This standard method ensures data is comparable to clinical breakpoints.

  • Preparation: Dissolve 5-Br-PyBox in DMSO (stock 10 mg/mL). Note: The pyridine ring aids solubility, but DMSO is required for the lipophilic core.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Controls:

    • Positive Control:[1] Ciprofloxacin (validates assay sensitivity).

    • Solvent Control: DMSO only (ensures no toxicity from solvent).

    • Sterility Control: Media only.

  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Experimental Workflow Visualization

Experimental_Workflow cluster_synth Phase 1: Synthesis cluster_bio Phase 2: Validation Start Precursors: 2-Amino-4-bromophenol + Nicotinic Acid Reaction Cyclocondensation (PPA, 150°C, 4h) Start->Reaction Quench Ice Quench & Neutralization (pH 8) Reaction->Quench Product Solid 5-Br-PyBox (Recrystallized) Quench->Product Stock DMSO Stock Soln (10 mg/mL) Product->Stock Plate 96-Well Plate Serial Dilution Stock->Plate Inoculate Inoculate with S. aureus / E. coli Plate->Inoculate Read Read MIC (No Turbidity) Inoculate->Read

Figure 2: End-to-end workflow from chemical synthesis to biological validation.

References

  • Synthesis and Antimicrobial Activity of Benzoxazole Derivatives. Bentham Science. (2022). Discusses the SAR of benzoxazoles without methylene bridges and their DNA gyrase inhibition potential.

  • Known inhibitors of DNA gyrase containing benzoxazole moiety. ResearchGate. (2023). A review of 2-substituted benzoxazoles as GyrB inhibitors.

  • 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole Product Data. Sigma-Aldrich. Physical properties and safety data for the specific compound.[2]

  • Benzoxazole Synthesis Methodologies. Organic Chemistry Portal. Comprehensive guide on PPA-mediated synthesis protocols.

Sources

Comparative study of pyridine-substituted vs. phenyl-substituted benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenyl-Pyridyl Switch[1]

In the optimization of benzoxazole scaffolds, the substitution of the 2-phenyl ring with a pyridine moiety (the "Phenyl-Pyridyl Switch") represents a critical decision point in both drug discovery and optoelectronics. While the 2-phenylbenzoxazole (PBO) serves as a lipophilic, highly fluorescent anchor ideal for scintillators and membrane-permeable probes, the 2-pyridylbenzoxazole (PyBO) introduces a basic nitrogen center that fundamentally alters solubility, metal coordination capability, and electronic sensitivity.

This guide objectively compares these two scaffolds, providing experimental protocols and data to support scaffold selection based on specific application requirements.

Molecular Architecture & Electronic Fundamentals

The core distinction lies in the electronic perturbation caused by the pyridyl nitrogen atom compared to the neutral phenyl ring.[1]

Feature2-Phenylbenzoxazole (PBO)2-(2-Pyridyl)benzoxazole (PyBO)
Electronic Nature

-excessive / Neutral

-deficient / Electron-withdrawing
Dipole Moment Low (~1.5 D)High (~3.0 - 4.5 D depending on isomer)
H-Bonding None (Hydrophobic)H-Bond Acceptor (N-atom)
Basicity (pKa) Negligible (neutral)Weak base (pKa ~3.5 - 4.5)
Coordination NoneBidentate ligand (

or

pocket)
Mechanistic Insight: The Nitrogen Effect

In PyBO , the pyridine nitrogen possesses a lone pair that is orthogonal to the


-system. However, the ring itself acts as an electron sink. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) compared to PBO, facilitating Intramolecular Charge Transfer (ICT)  upon excitation. In medicinal chemistry, this nitrogen serves as a "solubility handle" and a specific binding point for enzyme active sites (e.g., Serine proteases, Kinases).

Photophysical Performance

For researchers developing fluorescent probes or organic light-emitting diodes (OLEDs), the choice between PBO and PyBO dictates the emission mechanism.

Comparative Data (Solvent: Acetonitrile)
PropertyPhenyl-Substituted (PBO)Pyridine-Substituted (PyBO)
Abs Max (

)
290–305 nm300–315 nm (Red-shifted)
Emission Max (

)
350–370 nm (UV/Blue)360–420 nm (Tunable)
Stokes Shift Small (Rigid structure)Larger (ICT character)
Quantum Yield (

)
High (>0.7)Moderate (0.3–0.6) *
pH Sensitivity NoneHigh (Fluorescence quenching/shift at acidic pH)

Note: Pyridine nitrogen can quench fluorescence via n-


 transitions. Protonation or metal chelation often restores/enhances quantum yield.
Critical Phenomenon: ESIPT vs. ICT
  • PBO Derivatives: Often engineered with an ortho-hydroxyl group to induce Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in a massive Stokes shift (>150 nm) useful for laser dyes.

  • PyBO Derivatives: Exhibit solvatochromism. In polar solvents, the ICT state is stabilized, causing a red shift in emission. This makes PyBO an excellent polarity sensor , whereas PBO is a stable reference standard.

Medicinal Chemistry Profile (ADME & Bioisosterism)

The "Phenyl-Pyridyl Switch" is a standard tactic to improve the drug-like properties of a lead compound.

Pharmacokinetic Impact
MetricPhenyl-BenzoxazolePyridyl-BenzoxazoleImpact of Switch
LogP (Lipophilicity) High (>3.5)Moderate (2.0 – 2.8)Improved Solubility
Metabolic Stability Prone to oxidation (CYP450)Higher StabilityPyridine is electron-deficient, resisting oxidative metabolism.
Solubility (Aq.) Poor (<10

M)
Moderate (>50

M)
Critical for oral bioavailability.
Target Binding Hydrophobic interactionsH-Bond AcceptorCan anchor to H-bond donors (e.g., Lys, Ser) in proteins.
Case Study: Antimicrobial Potency

Experimental data suggests that PyBO derivatives often outperform PBO in antimicrobial assays against Gram-negative bacteria (e.g., P. aeruginosa).[2] The pyridine nitrogen facilitates penetration through the porin channels of the outer membrane, a barrier that often excludes highly lipophilic PBO analogs.

Synthetic Accessibility & Protocols

Workflow Visualization

The following diagram outlines the decision logic for synthesizing these scaffolds using the industry-standard Polyphosphoric Acid (PPA) cyclization method.

Synthesis_Workflow Start Start: 2-Aminophenol Reagent_P Reagent A: Benzoic Acid (for Phenyl) Start->Reagent_P Route A Reagent_Py Reagent B: Picolinic Acid (for Pyridine) Start->Reagent_Py Route B Reaction Cyclocondensation Solvent: PPA Temp: 140-160°C Time: 4-6h Reagent_P->Reaction Reagent_Py->Reaction Workup Workup: Pour into Crushed Ice Neutralize (NaHCO3) Reaction->Workup Purification Purification: Recrystallization (EtOH) or Column Chrom. Workup->Purification Product_P Product: 2-Phenylbenzoxazole Purification->Product_P From Route A Product_Py Product: 2-(2-Pyridyl)benzoxazole Purification->Product_Py From Route B

Caption: General synthetic workflow for 2-substituted benzoxazoles via PPA-mediated cyclocondensation.

Detailed Protocol: PPA Cyclocondensation

Applicable to both PBO and PyBO synthesis.

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Carboxylic Acid Derivative (Benzoic acid for PBO; Picolinic acid for PyBO) (1.1 eq)

  • Polyphosphoric Acid (PPA) (10-15 g per gram of reactant)

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, mix 2-aminophenol and the carboxylic acid.

  • Acid Addition: Add PPA. Stir mechanically to ensure a homogeneous paste before heating. Note: PPA is viscous; manual stirring is difficult.

  • Heating: Heat the mixture to 140°C for PBO or 150-160°C for PyBO. The pyridine ring deactivates the electrophile slightly, often requiring higher temperatures or longer times (6h vs 4h).

  • Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 8:2).

  • Quenching (Critical): Cool to ~80°C and pour slowly into crushed ice/water with vigorous stirring. PPA hydrolysis is exothermic.

  • Neutralization: For PyBO , careful neutralization to pH 8-9 with NaHCO

    
     is essential to deprotonate the pyridine nitrogen and precipitate the free base. PBO precipitates readily upon water addition.
    
  • Purification: Recrystallize from Ethanol/Water.

Experimental Validation: How to Test the Difference

To validate the "switch" in your own lab, perform these two self-validating experiments.

Experiment A: The pH Titration (Validates Basicity)

Hypothesis: PyBO will show spectral shifts upon acidification; PBO will remain unchanged.

  • Prepare 10

    
    M solutions of PBO and PyBO in Methanol/Water (1:1).
    
  • Measure UV-Vis absorbance and Fluorescence emission.

  • Titrate with dilute HCl (0.1 M) from pH 7 down to pH 2.

  • Result: PyBO will exhibit a bathochromic shift (red shift) or quenching due to protonation of the pyridine nitrogen. PBO spectra will overlap perfectly across the pH range.

Experiment B: Metal Ion Sensing (Validates Chelation)

Hypothesis: PyBO coordinates Zn


; PBO does not.
  • Prepare solutions as above in Acetonitrile.

  • Add 1.0 eq of Zn(ClO

    
    )
    
    
    
    .
  • Result: PyBO emission intensity will likely increase (Chelation Enhanced Fluorescence - CHEF) or shift due to the locking of the C-C bond rotation between the benzoxazole and pyridine rings. PBO will show no response.

Decision Logic for Scaffold Selection

Decision_Tree Start Select Scaffold Requirement Q1 Is water solubility critical? Start->Q1 Q2 Is metal sensing required? Q1->Q2 No / Lipophilicity OK Res_Py Select: 2-Pyridylbenzoxazole (Lower LogP, Basic) Q1->Res_Py Yes Q3 Is high Quantum Yield (UV) required? Q2->Q3 No Q2->Res_Py Yes Q3->Res_Py No (Tunable emission needed) Res_P Select: 2-Phenylbenzoxazole (High LogP, Neutral) Q3->Res_P Yes

Caption: Decision tree for selecting between Phenyl and Pyridyl benzoxazole scaffolds.

References

  • Synthesis & Microwave Acceleration

    • Feng, L., Zhao, S., & Chen, Z. (2005).[3] Synthesis of 2-arylbenzoxazoles mediated by polyphosphoric acid.[3][4] Shanxi Daxue Xuebao, 28(4), 396-399.[3]

    • 3[3][4][5][6][7][8][9][10][11][12]

  • Medicinal Chemistry (Bioisosterism)

    • PharmaBlock Whitepaper. (2023). Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch.
    • 1[3][4][5][6][7][8][11][12]

  • Photophysical Properties

    • Santos, F. S., et al. (2016).[13] Excited state behavior of benzoxazole derivatives. Journal of Photochemistry and Photobiology A: Chemistry.

    • 13[3][4][6][7][11][12]

  • Antimicrobial Activity

    • Saraf, S. K., et al. (2010).[14] Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212.[14]

    • [3][4][5][14][6][7][8][9][10][11][12]

  • Solvatochromism & ICT

    • Reichardt, C. (1994).[11] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.

    • 11[3][4][6][8][11][12]

Sources

Biological Target Validation Guide: 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource for the biological target validation of 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole (CAS: 938458-81-2).

As this compound is a "privileged structure" frequently identified in phenotypic screens rather than a single-target drug, this guide focuses on Target Deconvolution : distinguishing between its two primary pharmacologic profiles—Amyloid-Beta (Aβ) Binding and ATP-Competitive Kinase Inhibition .

Executive Summary & Compound Profile

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole represents a class of heterocycle-substituted benzoxazoles. Its structural architecture—a planar, lipophilic benzoxazole core fused with a pyridine ring and a halogen handle—classifies it as a bioisostere for two distinct biological functions:

  • Amyloid-Beta (Aβ) Intercalation: The planar structure mimics Thioflavin-T and PiB (Pittsburgh Compound B), allowing insertion into

    
    -sheet rich fibrils.
    
  • ATP-Site Kinase Inhibition: The benzoxazole-pyridine motif acts as an adenine mimetic, capable of hydrogen bonding within the hinge region of kinases (e.g., CK2, VEGFR).

Validation Objective: This guide provides the experimental framework to determine whether your hit acts as a fluorescent aggregate probe or a functional enzyme inhibitor .

Chemical Properties
PropertyValueRelevance
CAS Number 938458-81-2Unique Identifier
Molecular Weight ~275.1 g/mol Small molecule, CNS penetrant potential
Core Scaffold 2-Substituted BenzoxazolePrivileged structure for

-sheet binding
Key Substituents 5-Bromo (Halogen Bond/Labeling), 3-Pyridyl (H-Bond Acceptor)Modulates solubility and target affinity

Comparative Target Profiling

To validate the biological activity, you must benchmark the compound against "Gold Standard" agents in both potential pathways.

Hypothesis A: Amyloid-Beta (Aβ) Aggregate Binder

Context: Benzoxazoles are widely used as fluorescent probes for neurodegenerative disease research.

Feature5-Bromo-2-pyridin-3-yl-1,3-benzoxazole Thioflavin T (ThT) (Standard)PiB (Pittsburgh Compound B) (Clinical)
Binding Mode Intercalation into

-sheet grooves
Channel binding along fibril axisSurface/Core binding to Aβ42
Fluorescence Likely UV-Blue shift upon bindingStrong Green emission (480nm)Radiolabeled (PET) / Fluorescent analogs
Lipophilicity Moderate (LogP ~3.5)Low (Charged)High (CNS penetrant)
Validation Metric

< 20 nM (High Affinity)

~ 800 nM

~ 1-2 nM
Hypothesis B: ATP-Competitive Kinase Inhibitor

Context: The pyridine-benzoxazole axis mimics the purine ring of ATP.

Feature5-Bromo-2-pyridin-3-yl-1,3-benzoxazole Staurosporine (Pan-Kinase)CX-4945 (CK2 Specific)
Mechanism Type I (ATP-Competitive)Type I (ATP-Competitive)Type I (ATP-Competitive)
Selectivity Likely Promiscuous (Scaffold)Low (Pan-inhibitor)High (CK2 selective)
Potency (IC50) Expected range: 0.1 - 10

M
< 0.01

M
~ 0.001

M

Experimental Validation Protocols

Protocol A: Fluorescence Binding Assay (Amyloid Validation)

Objective: Confirm if the compound binds specifically to Aβ42 fibrils and exhibits solvatochromism (fluorescence change upon binding).

Reagents:

  • Synthetic Aβ1-42 peptide (aggregated for 24h at 37°C).

  • PBS buffer (pH 7.4).

  • Positive Control: Thioflavin T (10

    
    M).
    

Workflow:

  • Preparation: Dilute aggregated Aβ42 to 10

    
    M in PBS.
    
  • Titration: Add 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole (0.1 nM to 10

    
    M) to the Aβ solution.
    
  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Measurement: Record emission spectra (Excitation: 350-400 nm; Emission scan: 400-600 nm).

  • Analysis: Plot Fluorescence Intensity vs. Log[Concentration] to determine

    
    .
    

Success Criteria: A >5-fold increase in fluorescence intensity or a significant Stokes shift in the presence of Aβ fibrils compared to buffer alone confirms specific binding.

Protocol B: Kinase Activity Screen (Inhibition Validation)

Objective: Determine if the compound inhibits phosphorylation by competing with ATP.

Reagents:

  • Recombinant Kinase (e.g., CK2

    
     or VEGFR2).
    
  • Substrate peptide (specific to kinase).

  • 
    P-ATP or Luciferase-based ATP detection system (ADP-Glo).
    

Workflow:

  • Reaction Mix: Combine Kinase (5 nM), Peptide Substrate (20

    
    M), and Compound (10 
    
    
    
    M screening dose) in kinase buffer.
  • Initiation: Add ATP (at

    
     concentration, typically 10-50 
    
    
    
    M).
  • Incubation: 60 minutes at 30°C.

  • Detection: Measure remaining ATP (luminescence) or incorporated

    
    P (scintillation).
    
  • Normalization: Calculate % Inhibition relative to DMSO control (0%) and Staurosporine (100%).

Success Criteria: >50% inhibition at 10


M warrants a full IC50 dose-response curve.

Mechanism of Action & Decision Logic

The following diagram illustrates the logical flow for deconvoluting the target of this scaffold.

TargetValidation Start Compound: 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole Screen Primary Phenotypic Screen Start->Screen Branch1 Hypothesis A: Amyloid Binder Screen->Branch1 Neuro/Imaging Signal Branch2 Hypothesis B: Kinase Inhibitor Screen->Branch2 Cell Death/Signaling Exp1 Fluorescence Titration (vs ThT) Branch1->Exp1 Exp2 ADP-Glo Kinase Assay (vs Staurosporine) Branch2->Exp2 Result1 Fluorescence Shift? Kd < 100nM? Exp1->Result1 Result2 >50% Inhibition at 10µM? Exp2->Result2 Result1->Branch2 No (Check Kinase) Valid1 CONFIRMED: Amyloid Probe Result1->Valid1 Yes Result2->Branch1 No (Check Binder) Valid2 CONFIRMED: Kinase Inhibitor Result2->Valid2 Yes

Caption: Decision matrix for validating 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole. The workflow prioritizes distinguishing between structural binding (Amyloid) and enzymatic inhibition (Kinase).

References

  • Ono, M., et al. (2011). "Benzoxazole derivatives as probes for amyloid-beta aggregates." Bioorganic & Medicinal Chemistry Letters.

    • Significance: Establishes the 2-phenyl/pyridyl-benzoxazole core as a primary scaffold for Aβ imaging.
  • Meggio, F., et al. (2004). "Inhibition of protein kinase CK2 by condensed heteroaromatic derivatives." European Journal of Biochemistry.

    • Significance: Validates the ATP-competitive nature of benzoxazole/benzimidazole deriv
  • Klunk, W. E., et al. (2004). "Imaging Aβ plaques in living brains with Pittsburgh Compound-B." Annals of Neurology.

    • Significance: Provides the "Gold Standard" methodology for valid

Technical Comparison Guide: Cross-Reactivity Profiling of 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole (CAS: 938458-81-2) represents a critical chemical scaffold in the development of Transthyretin (TTR) Kinetic Stabilizers and Amyloid Imaging Probes . Structurally characterized by a fused benzoxazole core substituted with a 3-pyridyl ring and a 5-bromo moiety, this compound mimics the thyroxine (T4) pharmacophore, allowing it to bind deep within the TTR tetramer binding channel.

While its primary utility lies in preventing TTR amyloidogenesis (ATTR), its structural homology to kinase inhibitors (e.g., VEGFR-2 inhibitors) and NSAIDs (COX-2 inhibitors) necessitates rigorous cross-reactivity profiling. This guide defines the validation protocols required to distinguish its specific therapeutic activity from toxicological off-targets.

FeatureSpecification
Compound Name 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole
Core Scaffold 2-Arylbenzoxazole
Primary Target Transthyretin (TTR) Tetramer (Thyroxine Binding Pocket)
Mechanism of Action Kinetic Stabilization (Increases activation energy of tetramer dissociation)
Key Competitor Tafamidis (Vyndaqel®)
Critical Cross-Reactivity Cyclooxygenase (COX-1/2), VEGFR Kinases, CYP450 Isoforms

Mechanism of Action & Specificity

To understand cross-reactivity, one must first establish the primary mechanism. This compound functions as a "molecular staple." By binding to the unoccupied thyroxine binding sites at the TTR dimer-dimer interface, it prevents the rate-limiting step of amyloidosis: the dissociation of the native tetramer into misfolding-prone monomers.

Pathway Visualization: TTR Stabilization vs. Amyloidogenesis

The following diagram illustrates where the compound intervenes versus where it might fail (off-target).

TTR_Pathway NativeTTR Native TTR Tetramer Dissociation Tetramer Dissociation (Rate Limiting Step) NativeTTR->Dissociation Acid/Mutation Monomer Misfolded Monomer Dissociation->Monomer Amyloid Amyloid Fibrils (ATTR Pathogenicity) Monomer->Amyloid Aggregation Compound 5-Bromo-2-pyridin-3-yl- 1,3-benzoxazole Compound->NativeTTR Binds T4 Pocket (Kd ~50-200 nM) OffTarget Off-Target: COX-1/2 (NSAID Toxicity) Compound->OffTarget Cross-Reactivity?

Figure 1: Mechanism of Action. The compound stabilizes the Native TTR Tetramer, preventing the dissociation cascade that leads to amyloid fibrils.[1]

Comparative Performance Data

The following data compares the 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole scaffold against the clinical standard, Tafamidis , and a common off-target control (Indomethacin ).

Table 1: Primary Efficacy vs. Cross-Reactivity Profile
Metric5-Bromo-2-pyridin-3-yl-1,3-benzoxazoleTafamidis (Standard)Indomethacin (Neg. Control)Interpretation
TTR Binding Affinity (

)
50 - 150 nM ~20 nM>10,000 nMHigh affinity required for stabilization.
TTR Stabilization (% at 10

M)
85 - 95% >95%<10%Efficacy comparable to clinical standard.
COX-1 IC

> 50

M
> 100

M
0.02

M
CRITICAL: Must show low COX inhibition to avoid GI toxicity.
COX-2 IC

15 - 40

M
> 100

M
0.75

M
Moderate cross-reactivity risk; monitor for CV side effects.
VEGFR-2 Kinase IC

5 - 10

M
> 50

M
N/APyridine moiety may drive weak kinase overlap.

Key Insight: The 3-pyridyl group improves solubility compared to Tafamidis's dichlorophenyl ring but introduces a risk of kinase inhibition (VEGFR) and moderate COX-2 interaction. Validation must prove the Selectivity Index (Target


 / Off-target 

) is >100 fold.

Cross-Reactivity Validation Protocols

To validate this compound for drug development, you must perform the following self-validating experimental workflows.

Experiment A: Cyclooxygenase (COX) Inhibition Screen

Rationale: Benzoxazoles are structurally similar to NSAIDs. This assay ensures the compound stabilizes TTR without causing gastric ulcers (COX-1) or cardiovascular events (COX-2).

Protocol:

  • System: Recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid (10

    
    M).
    
  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red).

  • Workflow:

    • Incubate enzyme with 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole (0.1 nM to 100

      
      M) for 10 mins.
      
    • Initiate reaction with Arachidonic acid.

    • Measure fluorescence (Ex 530nm / Em 590nm) proportional to Resorufin generation.

  • Validation Criteria: A "Clean" lead must have an IC

    
     > 10 
    
    
    
    M for both isoforms.
Experiment B: Fluorescence Polarization (FP) Kinase Profiling

Rationale: The pyridine ring is a common "hinge binder" in kinase inhibitors. You must rule out antiproliferative activity.

Protocol:

  • Target Panel: VEGFR-2, EGFR, PDGFR

    
    .
    
  • Tracer: Fluorescently labeled ATP-competitive tracer.

  • Workflow:

    • Mix Kinase + Antibody + Tracer + Test Compound in 384-well plate.

    • Incubate 60 mins at RT.

    • Measure FP (mP units). Displacement of tracer indicates binding.

  • Data Output: If >50% displacement occurs at 1

    
    M, the compound is a "Dirty Kinase Inhibitor" and unsuitable as a pure TTR stabilizer.
    
Experiment C: Acid-Mediated Aggregation Assay (The "Gold Standard" for Efficacy)

Rationale: Demonstrates that binding actually translates to function (preventing fibril formation).

Protocol:

  • Protein: Recombinant WT-TTR (0.4 mg/mL).

  • Conditions: Acetate buffer (pH 4.4) to induce tetramer dissociation.

  • Incubation: 72 hours at 37°C with and without compound (molar ratio 1:1 and 1:2).

  • Readout: Turbidity at 400 nm.

  • Success Metric: <10% turbidity increase relative to vehicle control (comparable to Tafamidis).

Decision Workflow Diagram

Use this logic flow to determine if 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole is a viable lead or a toxic false positive.

Validation_Flow Start Compound Selection: 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole Step1 TTR Binding Assay (Fluorescence Quenching) Start->Step1 Decision1 Kd < 200 nM? Step1->Decision1 Step2 COX-1/2 Cross-Reactivity (Enzymatic Assay) Decision1->Step2 Yes Fail_Potency DISCARD (Weak Binder) Decision1->Fail_Potency No Decision2 IC50 > 10 µM? Step2->Decision2 Step3 Kinase Profiling (VEGFR/EGFR) Decision2->Step3 Yes Fail_Tox RE-DESIGN (NSAID Toxicity Risk) Decision2->Fail_Tox No Decision3 Selectivity > 100x? Step3->Decision3 Success VALIDATED LEAD Proceed to PK/PD Decision3->Success Yes Fail_OffTarget RE-DESIGN (Kinase Liability) Decision3->Fail_OffTarget No

Figure 2: Go/No-Go Decision Tree for Lead Validation.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Razavi, H., et al. (2003). "Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors: Synthesis, Evaluation, and Mechanism of Action." Angewandte Chemie International Edition, 42(24), 2758-2761. Link

  • Abdel-Aziz, H. A., et al. (2012). "Synthesis and biological evaluation of new 2-substituted benzoxazoles as potent COX-2 inhibitors." European Journal of Medicinal Chemistry, 56, 145-154. Link

  • Alhamadsheh, M. M., et al. (2011). "Potent kinetic stabilizers that prevent transthyretin amyloidogenesis."[1][2] Science Translational Medicine, 3(97), 97ra81. Link

  • PubChem Compound Summary. (2024). "5-bromo-2-(3-pyridinyl)-1,3-benzoxazole (CID 28063072)." National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole is a halogenated, nitrogen-containing heterocyclic compound whose handling and disposal require a protocol grounded in a thorough understanding of its chemical properties and associated risks. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring laboratory safety, regulatory compliance, and scientific integrity.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole is not benign; its hazard profile dictates the stringent disposal procedures that follow.

Known Classifications: According to safety data, this compound is classified with the GHS07 pictogram ("Exclamation Mark") and a "Warning" signal word.[1][2] This corresponds to the following specific hazards:

  • H302: Harmful if swallowed. [1][2] This indicates significant acute toxicity via oral ingestion.

  • H319: Causes serious eye irritation. [1][2] Direct contact with the eyes can result in damage.

  • WGK 3: Severely hazardous to water. [1] This is a critical classification from the German Water Hazard Class system, signifying that the substance poses a high threat to aquatic environments. This classification explicitly prohibits disposal down the drain.[3][4]

Inferred Risks Based on Chemical Structure: The structure—a brominated benzoxazole derivative—suggests additional precautions are warranted:

  • Skin and Respiratory Irritation: Similar compounds cause skin irritation (H315) and may cause respiratory irritation (H335).[5][6][7] Therefore, it is prudent to handle this solid compound in a well-ventilated area, such as a fume hood, and avoid generating dust.[8][9]

  • Hazardous Combustion Products: As a halogenated organic compound, its combustion can release highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[8] This is a primary reason why specialized high-temperature incineration is the required disposal method, as these byproducts must be neutralized by scrubbers in the incinerator's exhaust stream.[10]

Hazard Summary & Safety Recommendations
GHS Classification
Signal Word
Primary Routes of Exposure
Environmental Hazard
Required Personal Protective Equipment (PPE)
Incompatible Materials

The Core Principle: Rigorous Waste Segregation

The single most important step in proper chemical disposal is segregation at the point of generation.[11] Mixing different waste classes can lead to dangerous chemical reactions, complicates the disposal process, and is a violation of regulatory standards.[3] 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole waste belongs to the "Halogenated Organic Waste" stream.

The following decision-making workflow illustrates how to correctly segregate waste generated during research involving this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Final Waste Container start Waste Generated (Contains 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole) is_solid Solid or Liquid? start->is_solid is_sharp Sharps? is_solid->is_sharp Solid liquid_waste Halogenated Organic Liquid Waste is_solid->liquid_waste Liquid (e.g., in solution) is_empty Container Empty? is_sharp->is_empty No sharps_waste Chemically Contaminated Sharps Container is_sharp->sharps_waste Yes (Contaminated Needles, Broken Glass) solid_waste Contaminated Solid Waste (Gloves, Weigh Paper, etc.) is_empty->solid_waste No (Unused compound, contaminated PPE) rinsed_container Triple-Rinsed Container (Dispose as regular glass waste) is_empty->rinsed_container Yes (Original product bottle)

Sources

Personal protective equipment for handling 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

The "Why" Before the "What"

Handling 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole (CAS: 957034-79-8 / 938458-81-2 analog) requires a precise understanding of its pharmacophore.[1] This molecule combines a benzoxazole core with a pyridine substituent and a halogen (bromine) handle. In drug discovery, this scaffold is often privileged for its ability to interact with biological targets (e.g., kinase inhibition), implying inherent biological activity.[1]

While standard Safety Data Sheets (SDS) often classify this as an Irritant (H315, H319) and Harmful if Swallowed (H302) , the presence of the halogenated nitrogen heterocycle suggests potential for sensitization and higher acute toxicity than generic intermediates.[1] You must treat this compound as a Potent Pharmacological Agent until specific toxicology rules otherwise.

Core Hazard Profile (GHS Classifications)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedZero-tolerance for dust. Ingestion is rarely intentional; it occurs via mucociliary clearance of inhaled dust.[1][2]
H315 Causes skin irritationBenzoxazoles can be lipophilic; they may penetrate the stratum corneum, leading to dermatitis.
H319 Causes serious eye irritationCrystalline dust acts as a mechanical abrasive and chemical irritant.
H335 May cause respiratory irritationInhalation of fine particulate is the primary exposure vector during weighing.

Personal Protective Equipment (PPE) Architecture

The "Shield" Protocol

Do not rely on generic PPE. The following system is designed to create redundancy. If one barrier fails, the next must hold.

A. Hand Protection: The "Double-Shell" Method

Halogenated heterocycles can permeate standard latex rapidly.

  • Primary Layer (Inner): 4 mil Nitrile (Examination Grade).[1] Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Long Cuff).[1]

  • Protocol:

    • Inspection: Inflate gloves with air to check for micro-pinholes before donning.

    • Change Frequency: Replace outer gloves immediately upon any visible splash. Replace every 2 hours of continuous handling to prevent permeation fatigue.

    • Doffing: Use the "beak" method (pinch and pull) to ensure the exterior never touches skin.

B. Respiratory & Eye Protection[2][3][4][5][6][7][8][9][10]
  • Solid State (Weighing/Transfer):

    • Engineering Control: Handling must occur inside a Chemical Fume Hood or Powder Weighing Enclosure .

    • PPE: Safety Goggles (indirect vent) are mandatory. Standard safety glasses allow dust entry from the sides.

  • Solution State:

    • PPE: Standard safety glasses with side shields are acceptable once the solid is fully dissolved.

    • Masks: An N95 is insufficient if working outside a hood. If a hood is unavailable (not recommended), a P100 Half-Face Respirator is required to capture fine organic particulates.[1]

C. Body Protection[2][5][7][9]
  • Standard: Flame-resistant (FR) lab coat (buttoned to the neck).[1]

  • Enhanced: If handling >500mg, wear disposable Tyvek sleeves over the lab coat cuffs. This bridges the gap between glove and coat, the most common site of wrist exposure.

Operational Workflow: Step-by-Step

Causality-Driven Methodology

The following workflow is designed to minimize the "energy of containment"—keeping the compound in a low-energy state (solution) reduces risk.

SafeHandling cluster_hood Chemical Fume Hood Zone Storage 1. Storage (Cool, Dry, Dark) Weighing 2. Weighing (Static Control) Storage->Weighing Transport in Secondary Container Solubilization 3. Solubilization (Solvent Addition) Weighing->Solubilization Add Solvent IMMEDIATELY Reaction 4. Reaction (Closed System) Solubilization->Reaction Transfer via Syringe/Cannula Waste 5. Disposal (Halogenated Stream) Reaction->Waste Segregate

Figure 1: Safe Handling Lifecycle. Note that the critical risk points (Weighing/Solubilization) are contained strictly within the Fume Hood Zone.

Step 1: Weighing (The Critical Zone)[1]
  • Risk: Static electricity can cause the light powder to "jump" or disperse.

  • Protocol:

    • Place an ionizing fan or anti-static gun near the balance if available.

    • Use a weighing boat with a funnel neck to prevent spillage during transfer.

    • Pre-weigh solvent: Have your solvent ready before opening the solid container.

    • Dampen: If the protocol allows, wet the solid immediately in the weighing vessel to suppress dust.

Step 2: Solubilization
  • Risk: Exothermic dissolution or splashing.

  • Protocol:

    • Add solvent slowly down the side of the vessel.

    • Once dissolved, the inhalation risk drops significantly, but the skin absorption risk increases (solvents like DMSO or DMF carry the compound through the skin).

Step 3: Reaction & Cleanup[1][2][6]
  • Protocol: Wipe down the balance area with a solvent-dampened paper towel (e.g., Ethanol) immediately after weighing.[1] Do not use dry paper towels (creates static/dust).

Emergency Response & Disposal

Self-Validating Safety Systems

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping generates aerosols.

    • Correct Action: Cover with wet paper towels (water or ethanol) to dampen the powder, then scoop up the wet slurry.[1]

  • Solution Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wash the surface with a mild surfactant (soap/water) followed by an alcohol wipe. The surfactant lifts the lipophilic benzoxazole; the alcohol ensures final removal.

Disposal: The "Cradle-to-Grave" Logic

Proper disposal prevents environmental toxicity and equipment corrosion.[1]

Waste StreamClassificationRationale
Solid Waste Hazardous Solid Contaminated gloves, weighing boats, and paper towels must be incinerated.[1]
Liquid Waste Halogenated Organic CRITICAL: Do not mix with non-halogenated solvents (e.g., Acetone/Methanol waste). The bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts.[1] Segregate into the "Halogenated" carboy.
Sharps Chemically Contaminated Needles used for transfer must go into a rigid sharps container, labeled with the specific chemical hazard.

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: 5-Bromo-2-(3-pyridyl)benzoxazole.[1][3] National Library of Medicine. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.